Beta-Amyloid (1-37)
Description
Overview of Amyloid Beta Peptides in Central Nervous System Biology
Amyloid-beta (Aβ) peptides are a group of peptides, typically 36–43 amino acids in length, that are centrally implicated in the pathology of Alzheimer's disease. wikipedia.org These peptides are normal products of cellular metabolism and are found in the central nervous system. genscript.com While their precise physiological functions are still under investigation, research suggests they play roles in several biological processes. news-medical.net Some studies propose that Aβ may function as an antimicrobial peptide (AMP) as part of the innate immune system. plos.org Other suggested roles include regulation of synaptic plasticity and neuronal survival. However, under certain conditions, these peptides can aggregate, forming soluble oligomers and insoluble fibrils that are the main component of amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.orgmdpi.com It is now widely believed that the soluble oligomeric forms of Aβ are the most toxic species, capable of inducing a cascade of events including neuroinflammation and hyperphosphorylation of tau protein, ultimately leading to neuronal dysfunction and death. wikipedia.orgmdpi.com
Derivation of Beta-Amyloid (1-37) from Amyloid Precursor Protein (APP)
Beta-amyloid peptides, including Aβ(1-37), are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane glycoprotein (B1211001) with various isoforms, including APP695, APP751, and APP770. mdpi.comwikipedia.org This process involves two key enzymes: β-secretase (BACE1) and γ-secretase. wikipedia.orgd-nb.info
The process begins with the cleavage of APP by β-secretase, which cuts the protein at the N-terminus of the Aβ domain. d-nb.infoplos.org This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99. d-nb.info Subsequently, the γ-secretase complex, a multi-subunit protease, cleaves the C99 fragment at various positions within its transmembrane domain. d-nb.info This imprecise cleavage by γ-secretase is what gives rise to the heterogeneity of Aβ peptides, with varying C-terminal lengths. mdpi.com
The production of Aβ(1-37) specifically occurs when γ-secretase cleaves the C99 fragment after the 37th amino acid residue of the Aβ sequence. mdpi.com This cleavage event releases the Aβ(1-37) peptide into the extracellular space. nih.gov The generation of different Aβ isoforms, including Aβ(1-37), is influenced by factors such as mutations in APP or the presenilin genes (PSEN1 and PSEN2), which encode the catalytic subunit of γ-secretase. mdpi.comnih.gov
Historical Context of Aβ Research and the Amyloid Cascade Hypothesis
The "amyloid cascade hypothesis," first formally proposed in the early 1990s, has been a central framework for Alzheimer's disease research for decades. nih.govmdpi.comfrontiersin.org This hypothesis posits that the excessive accumulation of Aβ peptides in the brain is the primary event that initiates the pathological cascade leading to Alzheimer's disease. news-medical.netfrontiersin.org According to this hypothesis, the deposition of Aβ triggers a series of downstream events, including the formation of neurofibrillary tangles (composed of hyperphosphorylated tau protein), synaptic dysfunction, and ultimately, widespread neuronal death, which manifests as cognitive decline. mdpi.com
Significance of Aβ(1-37) within the Aβ Peptidome Research
The Aβ peptidome is the complete set of Aβ peptides found in a biological system, and it is characterized by significant heterogeneity in both N- and C-termini. While much of the research has historically focused on the more abundant and aggregation-prone isoforms like Aβ(1-40) and Aβ(1-42), there is a growing interest in understanding the roles of less common isoforms like Aβ(1-37). mdpi.com
Aβ(1-37) is considered a minor Aβ fragment. rndsystems.com Studies have shown that compared to the canonical Aβ(1-42) and Aβ(1-40) peptides, C-terminally truncated peptides like Aβ(1-37) appear to be significantly less neurotoxic. mdpi.com This difference in toxicity highlights the critical role of the C-terminal sequence in the aggregation and pathogenic properties of Aβ peptides.
The study of Aβ(1-37) and other less-abundant Aβ isoforms is crucial for several reasons. Firstly, understanding the relative abundance and properties of different Aβ species can provide a more complete picture of APP processing in both health and disease. Secondly, the ratio of different Aβ isoforms, such as Aβ(1-42)/Aβ(1-37), may serve as a more accurate biomarker for diagnosing and monitoring the progression of Alzheimer's disease than the levels of a single Aβ species alone. medchemexpress.com Research in this area continues to evolve, aiming to elucidate the specific contributions of each Aβ peptide to the complex puzzle of Alzheimer's disease pathogenesis.
Properties
Molecular Weight |
4074.6 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVG |
Origin of Product |
United States |
Beta Amyloid 1 37 Biogenesis and Metabolism
Amyloid Precursor Protein (APP) Processing Pathways
The fate of the Amyloid Precursor Protein (APP), a transmembrane protein abundant in neurons, is determined by which of two primary enzymatic pathways it enters: the amyloidogenic or the non-amyloidogenic pathway. mdpi.com These pathways involve a series of cleavages by enzymes known as secretases.
Amyloidogenic Pathway and Aβ(1-37) Generation
The production of all amyloid-beta isoforms, including Aβ(1-37), originates from the amyloidogenic pathway. mdpi.com This multi-step process involves the sequential action of two key enzymes.
The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase, an enzyme also known as Beta-site APP Cleaving Enzyme 1 (BACE1). nih.govmdpi.com BACE1 cleaves APP at the N-terminus of the Aβ domain, releasing a soluble ectodomain known as sAPPβ and leaving a 99-amino acid membrane-bound fragment called C99. nih.gov This initial cleavage by BACE1 is an essential prerequisite for the generation of any Aβ peptide, including the Aβ(1-37) isoform. nih.gov The cleavage occurs in acidic intracellular compartments, such as endosomes. pnas.org
Following the action of BACE1, the C99 fragment becomes the substrate for a second enzymatic complex, γ-secretase. frontiersin.org This complex performs an intramembrane cleavage, which is a less precise process that can occur at several positions, leading to the production of Aβ peptides of varying lengths, typically between 37 and 43 amino acids. mdpi.comfrontiersin.org The generation of Aβ(1-37) is a direct result of γ-secretase cleaving the C99 fragment at the 37th amino acid position.
The activity of γ-secretase is not uniform and can be influenced by various factors, including genetic mutations in its components, such as the presenilins (PSEN1/2), and the presence of γ-secretase modulators. cell-stress.com Research has shown that certain γ-secretase modulators can alter the cleavage site preference of the enzyme, leading to an increase in the production of shorter Aβ isoforms like Aβ(1-37) while simultaneously decreasing the levels of the more amyloidogenic Aβ(1-40) and Aβ(1-42) peptides. nih.gov This suggests that the precise mechanism of γ-secretase action is a critical determinant in the production ratio of different Aβ isoforms, including Aβ(1-37).
Role of β-Secretase (BACE1) Cleavage
Non-Amyloidogenic Pathway and its Relation to Aβ(1-37) Precursors
In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway is considered the primary processing route for APP under normal physiological conditions. cell-stress.com This pathway is initiated by the enzyme α-secretase, which cleaves APP within the Aβ domain. mdpi.com This cleavage event precludes the formation of any Aβ peptide, including Aβ(1-37), as it cuts through the precursor sequence. mdpi.com
The action of α-secretase produces a soluble ectodomain called sAPPα and a membrane-tethered C-terminal fragment of 83 amino acids (C83). encyclopedia.pub The C83 fragment can then be further processed by γ-secretase, but this cleavage results in the formation of a non-toxic peptide known as p3, not Aβ. encyclopedia.pub Therefore, the non-amyloidogenic pathway's primary relation to Aβ(1-37) is one of competition; by processing APP, it reduces the available substrate for the amyloidogenic pathway, thereby indirectly decreasing the potential for Aβ(1-37) generation.
Alternative and Less Characterized Aβ(1-37) Biogenesis Pathways
While the canonical amyloidogenic pathway is the main route for Aβ production, some research suggests the existence of alternative or less-defined pathways. For instance, studies have explored the role of other proteases, such as cathepsin B, as potential alternative β-secretases. nih.gov However, the specific contribution of these alternative pathways to the generation of the Aβ(1-37) isoform is not yet well-characterized. Another area of investigation involves the release of Aβ peptides, potentially including Aβ(1-37), in association with exosomes, which are small vesicles released from cells. pnas.org
Post-Translational Modifications and Aβ(1-37) Variants
Following their generation, Aβ peptides can undergo a variety of post-translational modifications (PTMs). These modifications can alter the peptides' properties, including their aggregation propensity and toxicity. nih.govfrontiersin.org Common PTMs of Aβ include isomerization and phosphorylation. nih.gov While a range of PTMs have been identified on Aβ peptides in general, specific data focusing exclusively on the post-translational modifications of the Aβ(1-37) isoform are limited. Research has identified various N- and C-terminal truncated and modified Aβ species in the brain, but the specific profile of PTMs for Aβ(1-37) remains an area for further investigation. biorxiv.org
Role of Circular RNAs (circRNAs) in Aβ(1-37) Production
Circular RNAs (circRNAs) are a class of non-coding RNA molecules that are abundant in the brain and can regulate gene expression through various mechanisms. nih.govnih.gov Recent research has uncovered a potential alternative pathway for the biogenesis of Aβ peptides involving circRNAs.
A specific circular RNA, identified as circAβ-a , is derived from the Aβ-coding region of the APP gene itself. nih.gov This circAβ-a has been shown to be translated into a novel 175-amino acid protein, named Aβ175 . researchgate.netnih.gov The sequence of Aβ175 contains the cleavage sites for both β-secretase and γ-secretase. nih.govnih.gov This suggests that Aβ175 can serve as a precursor, which is then processed by these secretases to generate Aβ peptides. nih.gov While this provides a novel mechanism for Aβ biogenesis, it has not yet been definitively shown that this pathway specifically produces the Aβ(1-37) isoform. nih.gov
Other circRNAs may indirectly influence Aβ production by acting as "sponges" for microRNAs (miRNAs) that regulate the expression of key proteins in the amyloidogenic pathway, such as BACE1. frontiersin.org For instance, some circRNAs can inhibit miRNAs that would normally suppress BACE1 mRNA, leading to increased BACE1 levels and consequently, elevated Aβ production. frontiersin.org
Table 1: Research Findings on the Role of circRNAs in Aβ Production
| Finding | Description | Source(s) |
|---|---|---|
| circAβ-a Identification | A circular RNA derived from the Aβ-coding region of the APP gene has been identified. | nih.gov |
| Aβ175 Translation | circAβ-a can be translated into a 175-amino acid protein (Aβ175). | researchgate.netnih.gov |
| Aβ175 as a Precursor | The Aβ175 protein contains cleavage sites for β- and γ-secretases, suggesting it can be processed to form Aβ peptides. | nih.govnih.gov |
| Indirect Regulation | Other circRNAs can modulate Aβ production by regulating the expression of enzymes like BACE1 through miRNA sponging. | frontiersin.org |
Cellular and Subcellular Localization of Aβ(1-37) Production
The generation of different Aβ isoforms is not uniformly distributed throughout the cell but is instead localized to specific organelles. wikipedia.orgfrontiersin.org The specific site of γ-secretase cleavage, which determines the C-terminal length of the Aβ peptide, appears to be influenced by the subcellular environment. wikipedia.org For instance, the production of the longer, more aggregation-prone Aβ(1-42) is often associated with the endoplasmic reticulum, while the shorter Aβ(1-40) is predominantly generated in the trans-Golgi network. wikipedia.org
Neuronal Secretory Vesicles and Axonal Transport
Once generated, Aβ peptides are packaged into secretory vesicles for transport and release. A significant portion of the Aβ that is secreted from axons is actually produced in the cell body (soma) through a process dependent on secretase activity and endocytosis, before being transported down the axon. nih.gov Studies using microfluidic chambers with mouse and human neurons have revealed that a large fraction of axonal Aβ is first processed in the soma. nih.gov
The transport of these vesicles along the axon is a critical process for neuronal function. frontiersin.org However, there is substantial evidence that oligomeric forms of Aβ can impair axonal transport, affecting the movement of essential components like mitochondria. frontiersin.orgelifesciences.org This disruption can be a consequence of Aβ-induced microtubule destabilization and altered activity of motor proteins. frontiersin.org While these findings apply to Aβ in general, specific research on the axonal transport dynamics of the Aβ(1-37) isoform is not currently available.
Intracellular Compartments: Endoplasmic Reticulum, Golgi, Endosomes, Lysosomes, and Mitochondria
The amyloid precursor protein (APP) and the secretases that process it are trafficked through multiple intracellular compartments, making these organelles key sites for Aβ biogenesis. frontiersin.org
Endoplasmic Reticulum (ER): The ER is involved in the synthesis and folding of APP. nih.gov It is considered a site for the production of some Aβ species, particularly Aβ(1-42). wikipedia.orgfrontiersin.org
Golgi Apparatus: The trans-Golgi network (TGN) is another major site of APP processing and is predominantly where the shorter Aβ(1-40) isoform is generated. wikipedia.orgfrontiersin.org
Endosomes and Lysosomes: The endosomal-lysosomal system is a critical location for the generation of Aβ peptides. mdpi.comnih.gov The acidic environment within endosomes is favorable for the activity of BACE1. researchgate.net Importantly, specific research has demonstrated that late endosomes and lysosomes are sites where longer Aβ intermediates are trimmed by γ-secretase, resulting in the generation and secretion of shorter Aβ peptides, including Aβ(1-37), Aβ(1-38), Aβ(1-40), and Aβ(1-42). mdpi.com One study investigating the role of Cathepsin B, a protease active in endosomes and lysosomes, found that while it is involved in the degradation and production of certain Aβ variants, it does not appear to be responsible for the generation of Aβ(1-37) via cleavage at the beta-site of APP. frontiersin.org
Mitochondria: Aβ peptides have been detected within mitochondria in the brains of Alzheimer's disease models. mdpi.complos.orgnih.gov Furthermore, components of the γ-secretase complex have been found in mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria, suggesting a potential for local Aβ production. nih.gov However, the primary mechanism for mitochondrial Aβ accumulation appears to be the import of the peptide from the cytosol via the TOM (translocase of the outer membrane) machinery. pnas.org There is currently no specific evidence detailing the production or import of the Aβ(1-37) isoform in mitochondria.
Table 2: Subcellular Localization of Aβ Production
| Organelle | Role in Aβ Production | Specificity for Aβ(1-37) | Source(s) |
|---|---|---|---|
| Endoplasmic Reticulum (ER) | Site of APP synthesis and processing. Associated with Aβ(1-42) production. | Not specifically documented. | wikipedia.orgfrontiersin.org |
| Golgi Apparatus (TGN) | Major site for Aβ biogenesis, particularly Aβ(1-40). | Not specifically documented. | wikipedia.orgfrontiersin.org |
| Endosomes / Lysosomes | Key sites for APP processing and Aβ generation due to acidic pH. | Confirmed site for Aβ(1-37) generation via trimming of longer Aβ precursors by γ-secretase. | mdpi.com |
| Mitochondria | Aβ peptides accumulate within mitochondria, likely via import. γ-secretase components are present in MAMs. | Not specifically documented. | nih.govpnas.org |
Physiological Roles of Beta Amyloid 1 37 and Aβ Peptides
Proposed Normal Physiological Functions of Aβ in the Central Nervous System
Far from being solely detrimental, Aβ peptides, including Aβ (1-37), are implicated in a range of beneficial activities within the brain. frontiersin.orgmdpi.com These functions are often concentration-dependent, with low, physiological levels proving to be neuroprotective and essential for normal brain activity. biorxiv.orgbiorxiv.org
Involvement in Synaptic Plasticity and Function
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. frontiersin.orgnih.gov Aβ peptides have been shown to be key modulators of this process. biorxiv.orgfrontiersin.org
Research indicates a dual, concentration-dependent role for Aβ in synaptic plasticity. At low, physiological picomolar concentrations, soluble Aβ has been found to enhance long-term potentiation (LTP), a process that strengthens synapses, and to facilitate memory. biorxiv.orgbiorxiv.orgfrontiersin.org Conversely, high pathological concentrations of Aβ are known to inhibit LTP and enhance long-term depression (LTD), a process that weakens synaptic connections. biorxiv.orgbiorxiv.orgfrontiersin.org Specifically, lower levels of oligomeric Aβ42 have been shown to enhance LTP, while higher concentrations of both oligomeric Aβ40 and Aβ42 impair it. frontiersin.org This suggests a "hormetic effect," where the peptide's influence shifts from beneficial to detrimental as its concentration changes. biorxiv.orgbiorxiv.org
| Aβ Concentration | Effect on LTP | Effect on LTD | Reference |
| Physiological (pM) | Enhancement | - | biorxiv.orgbiorxiv.orgfrontiersin.org |
| Pathological (nM to µM) | Inhibition | Enhancement | biorxiv.orgbiorxiv.orgfrontiersin.org |
| Low Oligomeric Aβ42 | Enhancement | - | frontiersin.org |
| High Oligomeric Aβ40/Aβ42 | Impairment | - | frontiersin.org |
Aβ peptides play a significant role in regulating glutamatergic neurotransmission, the primary excitatory signaling pathway in the brain. researchgate.netnih.gov At physiological levels, Aβ peptides can promote the recycling of glutamate (B1630785), helping to maintain appropriate levels of this neurotransmitter. frontiersin.org However, at pathological concentrations, Aβ can disrupt glutamate recycling, leading to an increase in postsynaptic glutamate uptake and potential excitotoxicity. frontiersin.org Aβ has been shown to modulate the function of key glutamate receptors, including NMDA and AMPA receptors. nih.govresearchgate.netnih.gov This modulation can lead to synaptic dysfunction and is a critical area of research in understanding the transition from normal physiology to disease. researchgate.netnih.gov
Regulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Role in Neurogenesis and Neurite Outgrowth
Aβ peptides, contrary to their reputation as neurotoxic, have been shown to possess neurogenic and neurite-promoting properties. mdpi.comnih.gov The amyloid precursor protein (APP), from which Aβ is derived, is itself important for neurogenesis and neurite outgrowth. mdpi.comebi.ac.uk Studies have demonstrated that Aβ42 can increase the number of new neurons from neural stem cell cultures. mdpi.com Furthermore, monomeric Aβ1-42 has been found to enhance neuronal survival by activating the PI3K-Akt pathway, a critical signaling cascade for neurogenesis. probiologists.com Immobilized Aβ has been observed to enhance neurite outgrowth, suggesting it can act as a supportive matrix for neuronal processes. nih.gov
| Aβ Form | Effect | Mechanism | Reference |
| Aβ42 | Increased number of new neurons | - | mdpi.com |
| Monomeric Aβ1-42 | Enhanced neuronal survival | Activation of PI3K-Akt pathway | probiologists.com |
| Immobilized Aβ | Enhanced neurite outgrowth | Acts as a supportive matrix | nih.gov |
Contribution to Neuronal Adhesion and Axonogenesis
The parent molecule, APP, functions as a cell surface receptor that is integral to neuronal adhesion and the process of axonogenesis (the formation of axons). biolegend.comolink.comuniprot.org This function is crucial for the proper wiring of the nervous system during development and for maintaining synaptic connections. encyclopedia.pubuniprot.org APP's role in these processes is linked to its interactions with components of the extracellular matrix. uniprot.org While direct roles of the Aβ(1-37) fragment in these specific processes are less defined, its origin from APP suggests a potential involvement in the broader context of neuronal development and maintenance. olink.com
Regulation of Calcium Homeostasis
Aβ peptides have a complex relationship with neuronal calcium (Ca2+) homeostasis. plos.org While high concentrations of Aβ are known to disrupt calcium regulation, leading to neurotoxicity, there is also evidence suggesting a physiological role in modulating calcium signaling. plos.orgnih.gov Aβ can influence the influx of calcium through various channels, including NMDA receptors. plos.orgmdpi.com It has been proposed that Aβ may act as part of a negative feedback loop, where increased neuronal activity leads to Aβ production, which in turn dampens synaptic transmission to maintain activity within a normal range, a process intrinsically linked to calcium signaling. en-journal.org However, sustained high levels of Aβ can lead to a persistent elevation of intracellular calcium, rendering neurons more vulnerable to excitotoxicity. nih.gov
Protection Against Oxidative Stress and Metal Ion Chelation
Aβ peptides, in their monomeric form, have been shown to possess antioxidant properties. ocl-journal.org This protective function is closely linked to their ability to chelate transition metal ions such as copper, zinc, and iron. abcam.comnih.gov These metal ions are potent catalysts of oxidative reactions that can lead to cellular damage. By binding to these metals, Aβ peptides can prevent them from participating in redox reactions that generate harmful reactive oxygen species (ROS). nih.govresearchgate.net
The interaction between Aβ and metal ions is complex and concentration-dependent. At substoichiometric concentrations, metal ions like zinc and copper can bind to the N-terminal region of Aβ, forming a dynamic complex that is less prone to aggregation. nih.gov This interaction effectively reduces the pool of Aβ monomers available for fibril formation, thereby slowing down the aggregation process. nih.gov However, at higher concentrations, these same metal ions can promote the rapid formation of amorphous Aβ aggregates. nih.gov
The antioxidant function of Aβ is also supported by findings that oxidative stress itself can increase the production of Aβ. nih.govfrontiersin.org This suggests a potential feedback loop where the brain produces more Aβ in response to oxidative stress to help mitigate the damage. ocl-journal.orgnih.gov
Table 1: Interaction of Aβ Peptides with Metal Ions
| Metal Ion | Interaction with Aβ | Consequence of Interaction |
|---|---|---|
| Copper (Cu²⁺) | Binds to histidine residues in the N-terminal region. rsc.org | Can both inhibit and promote aggregation depending on concentration. nih.gov Redox-active complexes can produce reactive oxygen species. rsc.org |
| Zinc (Zn²⁺) | Binds to the N-terminal region of Aβ. nih.gov | Modulates Aβ aggregation, with low concentrations retarding fibrillization. nih.gov |
| Iron (Fe³⁺) | Interacts with Aβ peptides. nih.gov | Can promote oxidative stress and Aβ aggregation. nih.gov |
Antimicrobial and Immunomodulatory Activities
Emerging research supports the "antimicrobial protection hypothesis," which posits that Aβ peptides are part of the innate immune system. frontiersin.orgmdpi.com Aβ has demonstrated the ability to act as an antimicrobial peptide (AMP) against a range of clinically relevant microorganisms, including bacteria and fungi. capes.gov.brharvard.edunih.gov In some cases, its potency is equivalent to or even greater than that of LL-37, a well-established human AMP. capes.gov.brharvard.edu The proposed mechanism involves the formation of fibrils that can disrupt microbial cell membranes. frontiersin.org
Beyond direct antimicrobial action, Aβ peptides also exhibit immunomodulatory functions. They can attract immune cells, such as neutrophils and monocytes, to sites of infection. mdpi.com The accumulation of Aβ can lead to the activation of resident innate immune cells in the brain, like astrocytes and microglia, which in turn promotes neuroinflammation. mdpi.com This inflammatory response can be modulated by different immune cells; for instance, certain B cells can secrete pro-inflammatory or anti-inflammatory factors that can either exacerbate or suppress the inflammation. mdpi.com
Table 2: Antimicrobial Activity of Aβ Peptides
| Microorganism | Antimicrobial Action of Aβ | Reference |
|---|---|---|
| Candida albicans | Aβ exhibits potent activity against this yeast. | harvard.edu |
| Gram-negative bacteria | Aβ demonstrates antibiotic activity. | harvard.edu |
| Gram-positive bacteria | Aβ demonstrates antibiotic activity. | harvard.edu |
Participation in Cholesterol Transport and Lipid Homeostasis
Aβ peptides and their precursor, the amyloid precursor protein (APP), are intricately linked with cholesterol metabolism and lipid homeostasis. mdpi.comnih.gov Aβ production itself is influenced by cellular cholesterol levels. pnas.orgharvard.edu Studies have shown that higher cholesterol levels can lead to an increase in Aβ production, while cholesterol depletion can inhibit it. nih.govpnas.org
Aβ peptides can bind to lipoproteins, including triglyceride-rich lipoproteins (TRLs) like chylomicrons, VLDL, and IDL, as well as HDL particles in plasma. ocl-journal.orgnih.gov This association suggests a role for Aβ in the transport of lipids. A study found that the majority of plasma Aβ is associated with TRLs, with Aβ(1-40) being the predominant isoform. nih.gov Notably, Aβ(1-37) was found to be significantly enriched within the TRL fraction of individuals with Alzheimer's disease or mild cognitive impairment. nih.gov
Furthermore, Aβ can influence cholesterol trafficking. It has been proposed that Aβ can block the binding of cholesterol to transport proteins like apolipoprotein E (apoE) and low-density lipoprotein (LDL), which can lead to changes in intracellular cholesterol levels and disrupt lipid homeostasis. nih.gov This regulatory role is bidirectional, as the surrounding lipid environment also strongly influences the processing of APP and the formation of Aβ. mdpi.com
Table 3: Aβ Isoforms Associated with Lipoproteins
| Aβ Isoform | Association with Lipoproteins | Significance |
|---|---|---|
| Aβ(1-40) | Predominant isoform associated with all lipoprotein groups, especially TRLs. | Accounts for approximately 50% of total lipoprotein-bound Aβ. nih.gov |
| Aβ(1-37) | Significantly enriched in the TRL fraction in AD/MCI subjects. | Suggests a potential role in altered lipid metabolism in these conditions. nih.gov |
| Aβ(1-38) | Significantly enriched in the TRL fraction in AD/MCI subjects. | Suggests a potential role in altered lipid metabolism in these conditions. nih.gov |
| Aβ(2-40) | Significantly enriched in the TRL fraction in AD/MCI subjects. | Suggests a potential role in altered lipid metabolism in these conditions. nih.gov |
Role in Transcriptional Regulation of Neuronal Genes
There is evidence to suggest that Aβ peptides, or fragments derived from APP, can function as transcriptional regulators. wikipedia.orgeneuro.org The APP intracellular domain (AICD), a fragment produced during APP processing, has been reported to act as a transcriptional regulator. eneuro.org Peptides secreted from APP can bind to a complex that promotes transcriptional activation. genecards.org
Aβ itself can influence gene expression in neurons. Studies have shown that exposure to Aβ peptides can lead to the upregulation of synapse-related genes and the downregulation of genes associated with metabolic stress, particularly in glutamatergic neurons. mdpi.com This suggests that Aβ can directly impact neuronal function by altering the expression of genes crucial for synaptic plasticity and metabolic health.
Furthermore, Aβ has been shown to be a potent activator of the transcription factor NF-κB in primary neurons. pnas.org This activation is mediated by reactive oxygen intermediates and suggests that Aβ can trigger a cascade of gene expression changes associated with inflammatory responses. pnas.org The regulation of neuronal genes by Aβ and its precursor protein highlights a complex role in neuronal physiology that extends beyond its involvement in pathological processes.
Beta Amyloid 1 37 Degradation and Clearance Mechanisms
Enzymatic Degradation of Aβ(1-37)
A variety of proteases have been identified as key players in the catabolism of Aβ peptides. nih.govoup.com These enzymes, primarily metalloendopeptidases and serine proteases, exhibit different substrate specificities and operate in various cellular and extracellular compartments to regulate Aβ levels. While extensive data exists for Aβ(1-40) and Aβ(1-42), specific research detailing the precise cleavage sites and degradation efficiency for Aβ(1-37) is more limited. However, the general mechanisms of the principal Aβ-degrading enzymes provide a foundational understanding of how Aβ(1-37) is likely processed.
Role of Neprilysin (NEP)
Neprilysin, a membrane-bound neutral endopeptidase, is recognized as one of the most significant Aβ-degrading enzymes in the brain. d-nb.info NEP is an ectoenzyme that preferentially hydrolyzes peptides on the amino side of hydrophobic residues. mdpi.com It is known to degrade both monomeric and oligomeric forms of Aβ in the extracellular space, thereby preventing their aggregation into plaques. nih.govacs.org
While specific cleavage sites for Aβ(1-37) by Neprilysin are not extensively documented, studies on longer Aβ variants show multiple cleavage points. For Aβ(1-40), NEP cleaves at several sites, including between Lys16-Leu17 and Phe19-Phe20. plos.org Given the shared sequence, it is highly probable that NEP degrades Aβ(1-37) by cleaving at these and other susceptible bonds within the peptide's sequence. The efficiency of this degradation is a crucial factor in preventing the accumulation of various Aβ species.
Role of Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme is another major protease involved in Aβ catabolism. nih.govnih.gov This zinc-metalloprotease is active in both intracellular and extracellular environments, including the cytosol, peroxisomes, and on the cell surface. tandfonline.com IDE can degrade a variety of small proteins that can form amyloid fibrils, including insulin (B600854) and Aβ. oup.com
Role of Endothelin-Converting Enzyme (ECE)
Endothelin-Converting Enzymes, particularly ECE-1 and ECE-2, are type II metalloproteases closely related to neprilysin. e-century.us These enzymes are known to degrade Aβ peptides within acidic intracellular compartments like endosomes. e-century.us Overexpression of ECE-1 has been shown to significantly reduce the accumulation of Aβ. mdpi.com
ECE-1 is known to cleave Aβ(1-40) at several sites, generating smaller fragments. mdpi.com Studies have confirmed that ECE-1 and ECE-2 are physiological regulators of Aβ levels in the brain. nih.gov Inhibition of ECE activity leads to an increase in both secreted and intracellular Aβ, underscoring its role in Aβ homeostasis. nih.gov While direct studies on Aβ(1-37) are scarce, the enzymatic capability of ECEs suggests they contribute to its degradation.
Role of Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme, a key enzyme in the renin-angiotensin system, also participates in Aβ degradation. frontiersin.orgmdpi.com ACE is a dipeptidyl carboxypeptidase with two active domains that can cleave various peptides. frontiersin.org It has been shown to degrade Aβ peptides and can convert the more amyloidogenic Aβ(1-42) to the less toxic Aβ(1-40). d-nb.infouniprot.org
Studies have demonstrated that ACE can reduce levels of both Aβ(1-40) and Aβ(1-42) in cellular models. nih.gov The enzyme acts by cleaving dipeptides from the C-terminus and through endopeptidase activity within the Aβ sequence. nih.gov This dual action suggests that ACE likely contributes to the degradation of Aβ(1-37) as well, although specific research on this particular isoform is limited.
Role of Plasmin and the Plasminogen Activator System
The plasminogen system, with its active serine protease plasmin, is involved in the degradation of various extracellular matrix proteins and is also implicated in Aβ clearance. nih.goviu.edu Plasmin is capable of degrading both monomeric and aggregated forms of Aβ with physiological efficiency. iu.edu The generation of plasmin from its inactive precursor, plasminogen, is a key regulatory step. nih.gov
Plasmin has been shown to cleave Aβ at multiple sites, which can prevent its aggregation and associated neurotoxicity. nih.gov While Aβ can influence the activity of the plasmin system, plasmin itself does not appear to be directly inhibited by Aβ. ashpublications.org The capacity of plasmin to degrade various forms of Aβ indicates it is a probable contributor to the catabolism of Aβ(1-37). nih.gov
Other Proteases Involved in Aβ(1-37) Catabolism
Beyond the major enzymes discussed, several other proteases contribute to the complex process of Aβ degradation. These include various matrix metalloproteinases (MMPs) and cathepsins.
Matrix Metalloproteinases (MMPs) : MMPs, such as MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade components of the extracellular matrix. mdpi.com They have been shown to cleave Aβ peptides and are often found activated near amyloid deposits. oup.commdpi.com
Cathepsins : These are lysosomal proteases, including Cathepsin B and Cathepsin D, that are involved in the intracellular degradation of Aβ following its uptake by cells like microglia and neurons. oup.comnih.gov
The collective action of this diverse array of proteases ensures the continuous clearance of Aβ peptides, including likely the Aβ(1-37) variant, thereby playing a crucial role in preventing pathological accumulation.
Data Tables
Table 1: Overview of Major Aβ-Degrading Enzymes and Their General Characteristics This table summarizes the general properties of the key enzymes involved in Beta-Amyloid degradation. Specific data for Aβ(1-37) is limited in the current scientific literature.
| Enzyme | Enzyme Class | Primary Location | General Role in Aβ Degradation |
| Neprilysin (NEP) | Zinc Metalloprotease | Extracellular (cell membrane) | Degrades extracellular monomeric and oligomeric Aβ. nih.govacs.org |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloprotease | Intracellular & Extracellular | Degrades various amyloidogenic peptides, including Aβ. nih.govnih.gov |
| Endothelin-Converting Enzyme (ECE) | Zinc Metalloprotease | Intracellular (endosomes), Cell Surface | Degrades Aβ in acidic intracellular compartments. e-century.usmdpi.com |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Cell Surface | Degrades Aβ via carboxypeptidase and endopeptidase activity. frontiersin.orgnih.gov |
| Plasmin | Serine Protease | Extracellular | Degrades both monomeric and aggregated Aβ. iu.edunih.gov |
Non-Enzymatic Clearance Pathways of Aβ(1-37)
The clearance of beta-amyloid (Aβ) peptides from the brain is a critical process for maintaining neuronal health. Impairment of these clearance pathways is a key factor in the pathogenesis of Alzheimer's disease. While enzymatic degradation plays a role, non-enzymatic pathways are crucial for the removal of Aβ, including the specific isoform Aβ(1-37). These pathways involve the transport of Aβ across cellular barriers and its removal via the brain's fluid drainage systems. nih.gov
Clearance Across the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that regulates the passage of substances between the blood and the central nervous system. The clearance of Aβ(1-37) across the BBB is a primary mechanism for its removal from the brain. nih.gov
The transport of Aβ peptides, including Aβ(1-37), across the BBB is facilitated by specific receptor proteins.
Low-density lipoprotein receptor-related protein 1 (LRP1) is a major clearance receptor for Aβ at the BBB. nih.govjci.org Located predominantly on the abluminal (brain) side of the cerebral endothelium, LRP1 mediates the transport of Aβ out of the brain and into the bloodstream. nih.gov Studies have indicated that reduced LRP1 expression at the BBB, which can occur with aging, may contribute to Aβ accumulation. nih.govoup.com
Receptor for Advanced Glycation Endproducts (RAGE) , in contrast, is a multiligand receptor that primarily mediates the influx of Aβ from the blood into the brain. mdpi.commdpi.com RAGE is expressed on the luminal (blood) side of the BBB. vaincrealzheimer.org Increased expression of RAGE has been observed in the brains of individuals with Alzheimer's disease, potentially leading to greater Aβ accumulation. mdpi.com
P-glycoprotein (P-gp) , also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that actively pumps various substrates, including Aβ peptides, out of the brain. nih.govresearchgate.net P-gp is situated on the luminal membrane of BBB endothelial cells and plays a role in the clearance of Aβ from the brain into the blood. nih.govvaincrealzheimer.org A decline in P-gp expression and function has been associated with Alzheimer's disease, which may hinder Aβ removal. mdpi.com
| Receptor/Transporter | Location on BBB Endothelial Cells | Primary Function in Aβ(1-37) Transport |
| LRP1 | Abluminal (Brain Side) | Efflux (Brain to Blood) |
| RAGE | Luminal (Blood Side) | Influx (Blood to Brain) |
| P-glycoprotein (P-gp) | Luminal (Blood Side) | Efflux (Brain to Blood) |
Interstitial Fluid (ISF) Bulk Flow and Perivascular Drainage
The interstitial fluid (ISF) that bathes the brain's cells is in constant motion. This bulk flow of ISF helps to clear solutes, including Aβ(1-37), from the brain parenchyma. nih.gov The ISF drains along the basement membranes of capillaries and arteries in a process known as perivascular drainage. oup.com This pathway serves as a conduit for transporting Aβ peptides out of the brain. frontiersin.org However, age-related vascular changes can impede this drainage, leading to Aβ accumulation.
Glymphatic System Contribution to Aβ(1-37) Clearance
The glymphatic system is a macroscopic waste clearance network that utilizes perivascular tunnels formed by astroglial cells to remove soluble proteins and metabolites from the central nervous system. nih.gov This system facilitates the exchange of cerebrospinal fluid (CSF) with the brain's ISF. CSF enters the brain parenchyma along para-arterial channels, and ISF is subsequently cleared along para-venous pathways. frontiersin.org The glymphatic system is believed to be most active during sleep and is a major contributor to the clearance of Aβ peptides. wikipedia.orgscienceopen.com A decline in the efficiency of this system with age may be a factor in the development of late-onset Alzheimer's disease. frontiersin.org
Cerebrospinal Fluid (CSF) Absorption-Mediated Pathways
After being cleared from the brain parenchyma into the CSF, Aβ(1-37) and other solutes are ultimately removed from the central nervous system. The primary route for CSF absorption into the systemic circulation is through the arachnoid villi that project into the dural venous sinuses. oup.com CSF, along with the waste products it carries, is also cleared via meningeal lymphatic vessels that drain into the deep cervical lymph nodes. mdpi.com
Cellular Uptake and Degradation by Glial Cells
Glial cells, including microglia and astrocytes, are instrumental in the cellular uptake and degradation of Aβ within the brain. nih.gov
Microglia , the resident immune cells of the central nervous system, are capable of phagocytosing Aβ. nih.gov They express various cell surface receptors that bind to Aβ, such as scavenger receptors (e.g., SR-A, CD36) and Toll-like receptors (TLRs). mdpi.comaginganddisease.org Following internalization, Aβ is transported to lysosomes for degradation. frontiersin.org
Astrocytes also play a significant role in Aβ clearance. nih.gov They can internalize Aβ through mechanisms that include receptor-mediated endocytosis involving LRP1. nih.govmdpi.com Once inside the astrocyte, Aβ can be broken down via the endosomal-lysosomal pathway. mdpi.com Astrocytes also contribute to the enzymatic degradation of Aβ by secreting Aβ-degrading enzymes. nih.gov
| Glial Cell Type | Key Receptors for Aβ Uptake | Primary Degradation Pathway |
| Microglia | SR-A, CD36, TLRs | Phagocytosis and Lysosomal Degradation |
| Astrocytes | LRP1 | Endocytosis and Lysosomal Degradation |
Compound and Receptor Table
| Name | Type |
| Beta-Amyloid (1-37) | Peptide |
| Low-density lipoprotein receptor-related protein 1 (LRP1) | Receptor |
| Receptor for Advanced Glycation Endproducts (RAGE) | Receptor |
| P-glycoprotein (P-gp) | Transporter |
| Multidrug resistance protein 1 (MDR1) | Transporter |
| ATP-binding cassette (ABC) transporter | Transporter Family |
| Scavenger Receptor A (SR-A) | Receptor |
| CD36 | Receptor |
| Toll-like receptors (TLRs) | Receptor Family |
Microglial Phagocytosis and Degradation of Aβ(1-37) Aggregates
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis by clearing cellular debris and toxic protein aggregates, including Aβ. mdpi.com They are capable of recognizing and internalizing Aβ through phagocytosis, a process mediated by various cell surface receptors. mdpi.com While direct research focusing exclusively on microglial phagocytosis of Aβ(1-37) is limited, the general mechanisms for Aβ clearance by these cells are well-established and are presumed to apply to various Aβ isoforms.
Microglia can internalize different forms of Aβ, which are then targeted for degradation. nih.gov However, studies have shown that the efficiency of this degradation can be limited. For instance, some research indicates that while microglia can ingest fibrillar Aβ, they may not degrade it effectively, leading to the persistence of the peptide within the cell for extended periods. nih.gov The activation state of microglia can also influence their phagocytic capabilities; however, prolonged exposure to Aβ may dysregulate their function. frontiersin.org
The clearance process involves both internalization and enzymatic degradation. Microglia secrete several proteases known to degrade Aβ extracellularly. These enzymes play a significant role in breaking down Aβ peptides in the brain parenchyma. mdpi.comnih.gov
| Enzyme/Receptor | Function in Microglial Aβ Clearance |
| Aβ-Degrading Enzymes | |
| Neprilysin (NEP) | A metalloendopeptidase that degrades monomeric and oligomeric Aβ. nih.gov |
| Insulin-degrading enzyme (IDE) | A key enzyme in the degradation of soluble Aβ monomers. nih.gov |
| Matrix metalloproteinase-9 (MMP-9) | Secreted by microglia to promote the breakdown of Aβ fibrils and oligomers. mdpi.com |
| Phagocytic Receptors | |
| Scavenger Receptors (e.g., CD36) | Mediate the ingestion of fibrillar Aβ. nih.gov |
| Toll-like Receptors (TLRs) | Involved in recognizing Aβ and triggering phagocytic and inflammatory responses. mdpi.com |
| TREM2 | A surface receptor essential for microglial phagocytic function. frontiersin.org |
| C1qRP | A receptor for the complement protein C1q, which can enhance phagocytosis of Aβ complexes. aai.org |
Astrocytic Uptake and Degradation of Aβ(1-37)
Astrocytes, the most abundant glial cells in the brain, are actively involved in the clearance and degradation of Aβ peptides. diva-portal.org They express a variety of receptors and enzymes that facilitate the uptake and breakdown of different Aβ isoforms. nih.govmdpi.com Specific research has shed light on the astrocytic processing of Aβ(1-37).
Studies investigating the role of Cathepsin B (CatB), a lysosomal protease, have provided direct evidence for its involvement in the degradation of Aβ(1-37) in astrocytes. frontiersin.org In one study, treatment of cultured human astrocytes with a cell-permeable CatB inhibitor, CA-074 Me, resulted in a significant increase in the levels of secreted Aβ(1-37). frontiersin.org This suggests that astrocytic CatB contributes to the degradation of this specific peptide. Conversely, in cultured chicken astrocytes, high concentrations of the same inhibitor led to a slight reduction in Aβ(1-37) levels. frontiersin.org
These findings highlight that Aβ(1-37) is a substrate for degradation within astrocytes and that this process is, at least in part, dependent on CatB activity within the lysosomal pathway. frontiersin.org It is important to note that Aβ(1-37) is generally found in low abundance in cell culture supernatants compared to other isoforms like Aβ(1-40). frontiersin.org
| Cell Type | Treatment | Effect on Aβ(1-37) Levels | Reference |
| Human Astrocytes | 25µM CA-074 Me (Cathepsin B inhibitor) | 169 ± 43% of controls (Significant Increase) | frontiersin.org |
| Chicken Astrocytes | High concentrations of CA-074 Me | Slight reduction | frontiersin.org |
Astrocytes utilize several mechanisms for Aβ clearance, including the expression of Aβ-degrading enzymes and receptors that mediate its internalization. mdpi.comjneurosci.org
| Key Proteins in Astrocytic Aβ Clearance | Function |
| Enzymes | |
| Neprilysin (NEP) | Degrades Aβ peptides. mdpi.com |
| Insulin-degrading enzyme (IDE) | Involved in Aβ degradation. mdpi.com |
| Endothelin-converting enzymes (ECEs) | Degrade monomeric Aβ species. nih.gov |
| Matrix metalloproteinases (MMP-2, MMP-9) | Secreted to degrade extracellular Aβ. nih.gov |
| Cathepsin B (CatB) | A lysosomal protease involved in the degradation of Aβ(1-37). frontiersin.org |
| Receptors/Chaperones | |
| Low-density lipoprotein receptor-related protein 1 (LRP1) | Mediates the uptake of Aβ into astrocytes. nih.govjneurosci.org |
| Apolipoprotein E (ApoE) | Produced by astrocytes, it binds to Aβ and influences its clearance. nih.gov |
Lysosomal Degradation Pathways
The lysosome is a primary site for the degradation of internalized proteins, including various Aβ isoforms. ijbs.com Material destined for degradation is transported to lysosomes, which contain a host of acidic proteases, such as cathepsins, capable of breaking down complex proteins. nih.gov Both microglia and astrocytes utilize this pathway to degrade phagocytosed or endocytosed Aβ.
The degradation of Aβ within lysosomes is highly dependent on the acidic environment of these organelles. frontiersin.org Research has shown that in microglia, the lysosomal pH may not always be sufficiently acidic to allow for the efficient degradation of fibrillar Aβ, suggesting that lysosomal function can be a rate-limiting step in the clearance process. frontiersin.org Impaired lysosomal function can lead to the accumulation of undigested Aβ within the cell. ijbs.comfrontiersin.org
For Aβ(1-37), the involvement of the lysosomal protease Cathepsin B in its degradation within astrocytes provides a direct link to this pathway. frontiersin.org The finding that inhibiting CatB leads to an accumulation of Aβ(1-37) in human astrocytes underscores the importance of functional lysosomes for the clearance of this specific peptide. frontiersin.org While Cathepsin B has been identified, other lysosomal enzymes are also known to participate in the general degradation of Aβ peptides. nih.gov
| Lysosomal Protease | Role in Aβ Degradation |
| Cathepsin B | Implicated in the degradation of Aβ(1-37) in astrocytes. frontiersin.org It can also degrade other Aβ peptides. |
| Cathepsin D | Participates in the intracellular degradation of Aβ peptides. |
| Cathepsin L | Involved in the breakdown of proteins within the lysosome. |
The efficiency of the lysosomal pathway in degrading Aβ can be influenced by various factors, including the specific Aβ isoform and its aggregation state. diva-portal.org Some studies suggest that while astrocytes can engulf Aβ, they may fail to fully degrade it, leading to intracellular storage and potential cell stress. diva-portal.org
Pathophysiological Implications of Beta Amyloid 1 37 Dysregulation
Aβ(1-37) in the Context of Amyloid Cascade Hypothesis Revisions
The original amyloid cascade hypothesis posited that the deposition of Aβ into insoluble extracellular plaques was the primary event initiating the neurodegenerative cascade of Alzheimer's disease. cell-stress.comstressmarq.com However, this hypothesis has been revised as the correlation between plaque load and dementia severity is often weak. nih.gov The revised hypothesis emphasizes that soluble, low-molecular-weight Aβ oligomers, rather than mature insoluble fibrils, are the primary neurotoxic species responsible for the synaptic dysfunction that occurs early in AD. cell-stress.comnih.govresearchgate.net These oligomers are now considered the upstream triggers of the pathology, inducing synaptic impairment, neuroinflammation, and downstream tau pathology long before significant plaque formation or neuronal loss. researchgate.netnih.gov
The production of Aβ peptides of varying lengths, from 37 to 43 amino acids, is determined by the cleavage site of γ-secretase. plos.org The specific role of Aβ(1-37) within this revised framework is complex and still under investigation. While Aβ(1-42) is considered the most pathogenic isoform due to its high propensity to aggregate, the interplay between all Aβ variants is crucial. plos.orgnih.gov Some studies suggest that shorter Aβ peptides, including Aβ(1-37), may play a modulatory, and potentially protective, role by interfering with the aggregation of the more toxic Aβ(1-42). nih.gov Research has demonstrated that the presence of Aβ(1-37) can inhibit the aggregation of Aβ(1-42) in a concentration-dependent manner, highlighting the importance of the relative ratios of different Aβ isoforms in the brain. nih.gov
Formation and Toxicity of Aβ(1-37) Aggregates
The aggregation of Aβ peptides is a critical step in AD pathogenesis, proceeding from soluble monomers to toxic oligomers and eventually to insoluble fibrils. nih.gov The C-terminal sequence of the Aβ peptide is a key determinant of its aggregation properties and toxicity.
Oligomerization and Fibrillization Kinetics of Aβ(1-37)
The process of Aβ aggregation typically follows a nucleation-dependent polymerization model, which includes a lag phase for the formation of initial oligomeric "nuclei," followed by a more rapid elongation phase where monomers add to growing fibrils. nih.gov The length of the C-terminus significantly influences this process.
| Aβ Isoform | Relative Aggregation Rate | Interaction with Aβ(1-42) Aggregation | Primary Findings |
|---|---|---|---|
| Aβ(1-37) | Very Slow | Inhibitory | Aggregates via secondary nucleation but on a much longer timescale than Aβ(1-40) or Aβ(1-42). Reduces the rate of Aβ(1-42) aggregation. nih.gov |
| Aβ(1-40) | Moderate | Co-aggregates | Aggregates slower than Aβ(1-42) but much faster than Aβ(1-37). Can co-aggregate with shorter isoforms. nih.govescholarship.org |
| Aβ(1-42) | Very Fast | - | Considered the most aggregation-prone and pathogenic isoform, rapidly forming oligomers and fibrils. nih.govescholarship.org |
Neurotoxic Mechanisms of Soluble Aβ(1-37) Oligomers
While soluble Aβ oligomers are generally considered the most neurotoxic species, the toxicity appears to be highly dependent on the specific Aβ isoform. pnas.orgacs.org The mechanisms of toxicity include disruption of cellular membranes, formation of ion-permeable pores, induction of oxidative stress, and mitochondrial dysfunction. nih.gov
However, research specifically investigating Aβ(1-37) points towards it being significantly less toxic than its longer counterparts. A systematic in vivo analysis using Drosophila models to compare the toxicity of eleven different Aβ peptides provided striking results. plos.org In this study, expression of Aβ(1-42) severely shortened lifespan and reduced motor activity. plos.org In stark contrast, C-terminally truncated peptides, including Aβ(1-41), Aβ(1-40), Aβ(1-39), Aβ(1-38), and Aβ(1-37), were found to be non-toxic. plos.orgmdpi.com This lack of toxicity correlated strongly with a reduced load of insoluble Aβ aggregates in the brain, underscoring the critical role of the C-terminus, and particularly the final amino acids of Aβ(1-42), in conferring the toxic properties of the peptide. plos.orgmdpi.com
Aβ(1-37) Induced Neuronal Dysfunction
Synaptic dysfunction is recognized as one of the earliest events in the progression of Alzheimer's disease, correlating strongly with cognitive decline. nih.govnih.gov This dysfunction is largely attributed to the action of soluble Aβ oligomers on synaptic transmission and plasticity. nih.gov
Synaptic Dysfunction and Loss Induced by Aβ(1-37)
Soluble oligomers of Aβ, particularly Aβ(1-42), are known to potently inhibit long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, and to facilitate long-term depression (LTD), leading to the weakening and loss of synapses. nih.govnih.govjneurosci.org These effects are thought to be mediated by the binding of oligomers to various receptors on the neuronal surface, disrupting downstream signaling cascades. spandidos-publications.com
Given the significantly lower aggregation propensity and toxicity of Aβ(1-37) observed in multiple studies, its direct contribution to synaptic dysfunction is likely minimal compared to Aβ(1-42). Research directly comparing the synaptotoxicity of various Aβ isoforms found that shorter forms, including Aβ(1-37), Aβ(1-38), and Aβ(1-39), exhibited much less synaptotoxicity in LTP assays than the longer Aβ(1-42) species. nih.gov This suggests that while Aβ(1-37) is part of the complex mixture of peptides in the brain, it is not a primary driver of the synaptic failure that characterizes early AD. nih.gov
Impairment of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Balance
Beta-amyloid (Aβ) peptides, including the Aβ(1-37) fragment, are recognized for their significant impact on synaptic plasticity, the cellular basis of learning and memory. Dysregulation of these peptides can disrupt the delicate balance between long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses.
Research has consistently shown that soluble oligomers of Aβ peptides can inhibit hippocampal LTP. nih.gov This inhibition is a critical factor in the cognitive decline observed in conditions like Alzheimer's disease. nih.govphysiology.org Studies using synthetic Aβ peptides have demonstrated a potent and rapid suppression of LTP in the hippocampus. physiology.orgjneurosci.org For instance, even a short exposure to Aβ can convert LTP into short-term potentiation. physiology.org The inhibitory effect of Aβ on LTP is not limited to synthetic forms; naturally secreted Aβ oligomers also potently inhibit LTP both in vitro and in vivo. jneurosci.org
The mechanisms underlying Aβ-induced LTP impairment are complex and involve the activation of several signaling pathways. Key kinases such as c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (Cdk5), and p38 mitogen-activated protein kinase (p38 MAPK) have been identified as crucial mediators of Aβ's inhibitory effects on LTP induction. jneurosci.org Furthermore, the involvement of metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR5, is necessary for Aβ to block LTP. jneurosci.org
Conversely, there is evidence suggesting that Aβ can facilitate LTD. jneurosci.org The overexpression of Aβ has been shown to decrease spine density and partially occlude mGluR-dependent LTD. jneurosci.org This suggests that Aβ may drive synapses towards a state of depression, further contributing to synaptic dysfunction. The molecular machinery for LTD, including the endocytosis of AMPA receptors, appears to be utilized by Aβ to exert its depressive effects on synapses. jneurosci.org This dual action of impairing LTP and promoting LTD-like mechanisms shifts the synaptic balance, leading to a net loss of synaptic strength and contributing to cognitive deficits.
Effects of Aβ(1-37) on Neuronal Excitability and Network Activity
Hyperexcitation and Aberrant Neural Network Oscillations
The dysregulation of beta-amyloid (Aβ) peptides, including Aβ(1-37), is a key factor in the development of neuronal hyperexcitability and abnormal neural network activity, which are early features of Alzheimer's disease. mdpi.comnih.govnih.gov This hyperexcitability can manifest as an increased firing rate of neurons and a lower threshold for action potential generation. frontiersin.org Studies have shown that even acute exposure to low concentrations of Aβ peptides can lead to an increase in the frequency of calcium transients in neurons, which is indicative of heightened excitability. mdpi.com
This neuronal hyperexcitability contributes to aberrant synchronization within neural networks, leading to hypersynchronous activity and an increased risk of seizures. nih.govfrontiersin.org In animal models of Alzheimer's disease, epileptiform activity and neuronal network hyperexcitability have been observed even before the formation of amyloid plaques. eneuro.org This suggests that soluble Aβ oligomers are sufficient to induce these changes. frontiersin.org
Role of Calcium Dysregulation in Aβ(1-37) Neurotoxicity
A central aspect of Aβ(1-37) neurotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis. mdpi.com Aberrant Ca2+ signaling is considered an early and critical event in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov Aβ peptides can induce an influx of Ca2+ from the extracellular space and trigger the release of Ca2+ from internal stores like the endoplasmic reticulum (ER). mdpi.complos.org This leads to elevated cytosolic Ca2+ levels, which can have numerous detrimental effects on neuronal function and survival. plos.org
The mechanisms by which Aβ disrupts Ca2+ homeostasis are multifaceted. It has been shown to affect the function of various ion channels and receptors, including L-type voltage-gated calcium channels (VGCCs) and N-methyl-D-aspartate receptors (NMDARs). mdpi.com Aβ can enhance the sensitivity of neurons to glutamate, leading to increased NMDAR activity and subsequent Ca2+ influx. frontiersin.org Furthermore, Aβ oligomers can form pores in the neuronal membrane, creating a pathway for unregulated Ca2+ entry. jneurosci.org
Sustained high levels of intracellular Ca2+ can activate a cascade of neurotoxic events. This includes the activation of proteases like calpains, which can lead to cytoskeletal damage and apoptosis. nih.gov Calcium dysregulation is also intimately linked to mitochondrial dysfunction, as mitochondria play a crucial role in buffering cytosolic Ca2+. explorationpub.com The overload of Ca2+ in mitochondria can impair their function and increase the production of reactive oxygen species (ROS), leading to oxidative stress. explorationpub.com This interplay between calcium dysregulation and mitochondrial dysfunction creates a vicious cycle that exacerbates neuronal damage. mdpi.com
Aβ(1-37) Interactions with Other Proteinopathies (e.g., Tau)
The pathophysiology of Alzheimer's disease is characterized by the presence of two hallmark protein aggregates: extracellular plaques of beta-amyloid (Aβ) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. mdpi.comnih.gov There is a significant interplay between Aβ, including the Aβ(1-37) fragment, and tau pathology, where they appear to act synergistically to drive neurodegeneration. nih.govijbs.com
Evidence suggests that Aβ can accelerate the development of tau pathology. nih.govijbs.com Aβ can induce the hyperphosphorylation of tau by activating certain kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.govijbs.com This hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of toxic tau oligomers and eventually NFTs. nih.govijbs.com In vitro studies have shown that Aβ and tau can directly interact, forming insoluble complexes that enhance toxicity. nih.gov The phosphorylation state of tau can influence its affinity for Aβ. nih.gov
Conversely, the presence of tau appears to be necessary for Aβ to exert its full neurotoxic effects. nih.govijbs.com This suggests a reciprocal and amplifying relationship between the two proteins. nih.govijbs.com Individuals with high levels of Aβ are also likely to have an accumulation of tau, and these co-pathologies are associated with worsening clinical symptoms. psychiatryonline.org The interaction between Aβ and tau is not limited to direct binding; they can also indirectly influence each other's toxicity through shared downstream pathways, such as those involving mitochondrial dysfunction and oxidative stress. nih.gov
Mitochondrial Dysfunction Induced by Aβ(1-37)
Aβ(1-37) Accumulation in Mitochondria
A growing body of evidence indicates that mitochondria are a key site for the accumulation of beta-amyloid (Aβ), including the Aβ(1-37) peptide, and that this accumulation is a critical factor in the mitochondrial dysfunction observed in Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov Aβ has been found to localize within different mitochondrial compartments, including the outer membrane, the inner membrane, and the matrix. nih.govpnas.org
The mechanisms by which Aβ enters mitochondria are being actively investigated. One proposed pathway involves the import of Aβ through the translocase of the outer membrane (TOM) machinery. pnas.org Studies have shown that Aβ can be transported into mitochondria via the TOM complex, independent of the mitochondrial membrane potential. pnas.org Once inside, Aβ has been observed to accumulate in the mitochondrial cristae. pnas.org Another possibility is that the amyloid precursor protein (APP), from which Aβ is derived, is imported into mitochondria and then cleaved by γ-secretase, which has been found to be present in mitochondria, to generate Aβ locally. oup.com
The accumulation of Aβ within mitochondria has been demonstrated in both human brain tissue from Alzheimer's patients and in animal models of the disease. pnas.orgportlandpress.com This intramitochondrial Aβ is associated with significant structural and functional damage to the organelle. mdpi.comfrontiersin.org The presence of Aβ within mitochondria can disrupt the electron transport chain, increase the production of reactive oxygen species (ROS), and impair ATP synthesis, ultimately contributing to the neuronal damage seen in Alzheimer's disease. nih.gov
| Finding | Organism/System Studied | Implication | Reference |
| Aβ is imported into mitochondria via the TOM complex. | Rat mitochondria | Provides a mechanism for Aβ entry into mitochondria. | pnas.org |
| Aβ localizes to mitochondrial cristae. | Human cortical brain biopsies, Rat mitochondria | Suggests a specific site of action for Aβ within mitochondria. | pnas.org |
| γ-secretase activity is present in mitochondria. | Not specified | Suggests a potential for intra-mitochondrial Aβ production. | oup.com |
| Aβ accumulation is associated with mitochondrial dysfunction. | Human brain, Transgenic mice | Links Aβ to impaired mitochondrial function in AD. | mdpi.comportlandpress.com |
Impact on Mitochondrial Morphology and Biochemistry
Beta-amyloid (Aβ) peptides, including Aβ(1-37), have been shown to impact mitochondrial structure and function significantly. The accumulation of Aβ within mitochondria is a critical event that precedes extracellular plaque formation and contributes to neuronal dysfunction. nih.gov Studies have demonstrated that Aβ can alter mitochondrial dynamics, leading to an imbalance between fission and fusion processes. nih.govmdpi.com This imbalance often results in mitochondrial fragmentation, characterized by an increased number of smaller, dysfunctional mitochondria. plos.orgoncotarget.com Electron microscopy of neurons exposed to Aβ has revealed a notable increase in defective mitochondria with broken cristae. oncotarget.com The morphology of mitochondria is closely tied to their function, and these structural changes are associated with impaired cellular respiration and energy production. frontiersin.org
Aβ's influence extends to the biochemical processes within mitochondria. The peptide can interact with and inhibit various mitochondrial proteins, leading to widespread functional impairment. mdpi.com This includes a reduction in the activity of key enzymes involved in cellular energy metabolism. nih.gov The accumulation of Aβ within mitochondria has been confirmed in the brains of Alzheimer's disease (AD) patients and in animal models, suggesting a direct role in mitochondrial toxicity. nih.gov
Table 1: Impact of Beta-Amyloid on Mitochondrial Morphology
| Feature | Observation | Implication | Supporting Evidence |
|---|---|---|---|
| Mitochondrial Dynamics | Imbalance in fission and fusion proteins, favoring fission. mdpi.com | Increased mitochondrial fragmentation. | nih.govplos.orgoncotarget.com |
| Mitochondrial Structure | Increased number of smaller, defective mitochondria with broken cristae. | Impaired mitochondrial function and integrity. | oncotarget.com |
| Mitochondrial Transport | Disruption of axonal transport of mitochondria. | Synaptic degeneration. | plos.org |
Disruption of Electron Transport Chain and ATP Synthesis
Aβ peptides directly interfere with the mitochondrial electron transport chain (ETC), the primary site of cellular energy production. unito.it This interference leads to reduced efficiency in electron transfer, which in turn diminishes the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govmdpi.com
Several complexes of the ETC are affected by Aβ. A consistent finding in AD is a deficiency in cytochrome c oxidase (Complex IV) activity. frontiersin.orgnih.gov Aβ has been shown to directly inhibit Complex IV, leading to reduced mitochondrial respiration. mdpi.comnih.gov Some studies also report inhibition of Complex I. unito.it The impairment of these complexes not only curtails ATP synthesis but also contributes to the generation of reactive oxygen species (ROS). unito.it
Furthermore, Aβ can interact with ATP synthase (Complex V), the enzyme responsible for the final step of ATP production. This interaction can inhibit the enzyme's activity, further exacerbating the energy deficit in neurons. mdpi.comnih.gov Specifically, Aβ has been shown to bind to the OSCP and α subunits of ATP synthase, leading to reduced ATP production. frontiersin.orgmdpi.com This bioenergetic failure is considered an early and critical event in the pathogenesis of neurodegenerative diseases. nih.govnih.gov
Table 2: Beta-Amyloid's Effect on ETC and ATP Synthesis
| Component | Effect of Beta-Amyloid | Consequence | Supporting Evidence |
|---|---|---|---|
| Complex I | Inhibition of activity. unito.it | Reduced electron flow, potential for ROS production. | portlandpress.com |
| Complex IV (Cytochrome c oxidase) | Significant reduction in activity. frontiersin.orgnih.gov | Impaired mitochondrial respiration, reduced ATP synthesis. | mdpi.comnih.gov |
| ATP Synthase (Complex V) | Direct binding and inhibition of activity. mdpi.comnih.gov | Decreased ATP production, energy failure. | frontiersin.orgmdpi.com |
| Overall Respiration | Significant reduction in mitochondrial respiration rates. mdpi.com | Cellular energy deficit, increased vulnerability of neurons. | plos.org |
Reactive Oxygen Species (ROS) Production and Oxidative Stress
The disruption of the electron transport chain by Aβ peptides is a major source of reactive oxygen species (ROS) production within mitochondria. unito.itmdpi.com When the flow of electrons through the ETC is impeded, electrons can "leak" and react with molecular oxygen to form superoxide (B77818) anions, a primary type of ROS. frontiersin.org Complexes I and III are considered the main sites of this ROS generation. unito.it
This Aβ-induced increase in mitochondrial ROS leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defense mechanisms. nih.govfrontiersin.org Oxidative stress causes widespread damage to cellular components, including lipids, proteins, and nucleic acids. unito.it Aβ not only promotes the generation of ROS but may also inhibit the activity of antioxidant enzymes like mitochondrial superoxide dismutase (MnSOD), further compounding the oxidative damage. unito.it This creates a vicious cycle where Aβ leads to oxidative stress, and oxidative stress, in turn, can promote the production and aggregation of Aβ. mdpi.comnih.gov The resulting oxidative damage is a key contributor to the neurotoxicity associated with Aβ. mdpi.comresearchgate.net
Mitochondrial Permeability Transition Pore (mPTP) Opening
Aβ peptides, particularly in their oligomeric forms, can induce the opening of the mitochondrial permeability transition pore (mPTP). frontiersin.orgjneurosci.orgplos.org The mPTP is a non-selective channel in the mitochondrial membranes, and its prolonged opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. plos.orgplos.org
The interaction of Aβ with components of the mPTP, such as cyclophilin D (CypD), is thought to facilitate its opening. frontiersin.orgscienceopen.com Studies have shown that Aβ oligomers can directly interact with CypD, leading to mPTP activation. frontiersin.org Additionally, the Aβ-induced increase in intracellular calcium levels and ROS production can also trigger the opening of the mPTP. frontiersin.orgplos.org The opening of the mPTP is a critical step in a mitochondria-dependent cell death cascade, contributing to the neuronal loss observed in neurodegenerative diseases. jneurosci.orgplos.org Inhibition of the mPTP opening has been shown to be neuroprotective against Aβ-induced toxicity. jneurosci.orgplos.org
Aβ(1-37) and Neuroinflammation
Microglial Activation and Pro-inflammatory Responses
Beta-amyloid peptides are potent activators of microglia, the resident immune cells of the central nervous system. d-nb.infofrontiersin.org The interaction of Aβ with various receptors on the microglial surface, such as Toll-like receptors (TLRs) and the receptor for advanced glycation end products (RAGE), triggers a pro-inflammatory response. d-nb.infomdpi.com This activation leads to a state known as reactive microgliosis, where microglia surround Aβ plaques. d-nb.infojneurosci.org
Once activated, microglia release a variety of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as reactive oxygen species. jneurosci.orgijbs.comnih.gov This sustained inflammatory environment can be neurotoxic, contributing to neuronal damage and death. d-nb.infojneurosci.org The activation of signaling pathways such as NF-κB and p38 MAPK within microglia is crucial for the production of these inflammatory molecules in response to Aβ. d-nb.infoijbs.com While microglial activation is initially a defensive response aimed at clearing Aβ deposits, chronic activation can become detrimental, creating a self-perpetuating cycle of inflammation and neurodegeneration. d-nb.infomdpi.com
Table 3: Microglial Response to Beta-Amyloid
| Receptor/Pathway | Mediator Released | Consequence | Supporting Evidence |
|---|---|---|---|
| Toll-like Receptors (TLRs) | Pro-inflammatory cytokines (TNF-α, IL-1β) | Neuroinflammation, potential neurotoxicity. | d-nb.infomdpi.com |
| RAGE | Pro-inflammatory mediators (IL-1β, TNF-α) | Increased inflammatory response. | d-nb.info |
| NF-κB Pathway | Pro-inflammatory cytokines | Sustained inflammation. | ijbs.comnih.gov |
| p38 MAPK Pathway | Pro-inflammatory mediators | Amplification of inflammatory signaling. | d-nb.info |
Astrocytic Responses and Their Role in Neuroinflammation
Astrocytes, the most abundant glial cells in the brain, also play a critical role in the neuroinflammatory response to Aβ. tandfonline.com In the presence of Aβ, astrocytes become reactive, a process characterized by changes in morphology and gene expression, such as increased expression of glial fibrillary acidic protein (GFAP). tandfonline.com This reactivity can be triggered by Aβ directly or by inflammatory signals released from activated microglia.
Cytokine and Chemokine Release Induced by Aβ(1-37)
The dysregulation of beta-amyloid (Aβ) peptides, including the less-studied Aβ(1-37) fragment, is increasingly implicated in the neuroinflammatory processes characteristic of Alzheimer's disease (AD). Aβ peptides can trigger the activation of glial cells, such as microglia and astrocytes, leading to the release of a cascade of inflammatory mediators, including cytokines and chemokines. d-nb.infomdpi.com This inflammatory response, while initially a protective mechanism, can become chronic and contribute to neuronal damage and disease progression. d-nb.info
Aβ peptides, in general, are known to induce the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), by glial cells. d-nb.infoijbs.complos.org For instance, studies have shown that Aβ can activate the transcription factor NF-κB, a key regulator of inflammatory responses, which in turn promotes the production of these cytokines. ijbs.complos.org The deposition of Aβ can also lead to the release of various chemokines, such as CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), CXCL10, and CCL5, which are involved in recruiting immune cells to the site of inflammation. mdpi.com
While much of the research has focused on the more abundant Aβ(1-40) and highly amyloidogenic Aβ(1-42) isoforms, evidence suggests that other Aβ fragments also possess pro-inflammatory properties. For example, studies using human monocytic cell lines, which serve as a model for microglia, have demonstrated that Aβ peptides can increase the mRNA expression of cytokines like TNF-α and IL-1β, and chemokines such as MCP-1 and IL-8. aai.org This response is mediated through complex signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK-1/ERK-2 and JNK. aai.org
The interaction of Aβ with pattern recognition receptors (PRRs) on the surface of microglia is a critical step in initiating the inflammatory cascade. ijbs.com Receptors such as Toll-like receptors (TLRs), particularly TLR2 and TLR4, and CD36 have been identified as key players in mediating the Aβ-induced inflammatory response. mdpi.commdpi.com Binding of Aβ to these receptors can trigger downstream signaling pathways that result in the activation of the NLRP3 inflammasome and the subsequent release of mature IL-1β. mdpi.commdpi.com
The table below summarizes key cytokines and chemokines that have been shown to be released in response to Aβ stimulation in various experimental models. While direct studies on Aβ(1-37) are limited, the general mechanisms of Aβ-induced inflammation provide a strong basis for its likely involvement.
| Inflammatory Mediator | Cell Source | Inducing Factor | Observed Effect |
| TNF-α | Microglia, Astrocytes | Aβ peptides | Pro-inflammatory response, neurotoxicity ijbs.complos.org |
| IL-1β | Microglia, Monocytes | Aβ peptides | Inflammasome activation, potent pro-inflammatory effects ijbs.commdpi.com |
| IL-6 | Microglia, Astrocytes | Aβ peptides | Pro-inflammatory signaling, potential role in tau pathology ijbs.comfrontiersin.org |
| CCL2 (MCP-1) | Microglia, Astrocytes | Aβ peptides | Recruitment of monocytes and microglia to plaques mdpi.comnih.gov |
| IL-8 | Monocytes | Aβ peptides | Chemotaxis of neutrophils and other immune cells aai.org |
| CXCL10 | Peripheral Nervous System Cells | Aβ deposition | Chemoattractant for various immune cells mdpi.com |
| CCL5 | Peripheral Nervous System Cells | Aβ deposition | Chemoattractant for T-cells, eosinophils, and basophils mdpi.com |
Mechanisms of Aβ(1-37) Interaction with Cellular Membranes
The interaction of Aβ peptides with cellular membranes is considered a critical event in the pathogenesis of Alzheimer's disease, leading to membrane disruption and cellular dysfunction. acs.orgrsc.org These interactions are complex and can be influenced by the specific Aβ isoform, its aggregation state, and the composition of the lipid bilayer. nih.govplos.org
The initial attachment of Aβ to the cell membrane is influenced by both electrostatic and hydrophobic interactions. nih.govucl.ac.be The positively charged amino acids in the N-terminal region of Aβ can interact with the negatively charged headgroups of phospholipids (B1166683) in the membrane. nih.govucl.ac.be Following this initial binding, the hydrophobic C-terminal region can insert into the lipid bilayer, leading to conformational changes in the peptide and promoting its aggregation. nih.gov
Pore Formation Hypothesis
One of the leading theories for Aβ-induced cytotoxicity is the "pore formation hypothesis," which posits that Aβ oligomers can assemble within the lipid bilayer to form ion-permeable pores or channels. mdpi.comnih.gov These pores disrupt cellular homeostasis by allowing unregulated influx of ions, such as Ca2+, which can trigger a cascade of neurotoxic events. rsc.org
The formation of these pores is thought to be a multi-step process. frontiersin.org Initially, Aβ monomers or small oligomers bind to the membrane surface. acs.orgbiorxiv.org This increases their local concentration, facilitating their assembly into larger, pore-forming oligomeric structures. acs.orgmdpi.com These oligomers can then insert into the membrane, creating a channel-like structure. mdpi.combiorxiv.org The structure of these pores can vary, with some models suggesting a β-barrel-like arrangement. nsr-jinr.ru
Computational modeling and experimental studies have provided insights into the mechanics of pore formation. aps.orgnih.gov The binding of peptides to the lipid bilayer can induce mechanical stress or tension within the membrane, which can be sufficient to create pores. aps.org The peptides then tend to accumulate at the rim of these pores, which can stabilize their structure. aps.org The fluidity of the membrane can also influence the formation and stability of these Aβ channels. nih.gov While much of this research has focused on Aβ(1-40) and Aβ(1-42), the fundamental principles of peptide-membrane interactions and pore formation are likely applicable to Aβ(1-37) as well.
Effects on Membrane Fluidity and Integrity
Studies have shown that Aβ peptides can decrease membrane fluidity. nih.gov This effect is dependent on the concentration of the peptide and its length, with longer, more hydrophobic peptides like Aβ(1-42) and Aβ(1-43) exhibiting a more pronounced effect. nih.gov The reduction in fluidity is more significant in the hydrophobic core of the membrane compared to the region of the hydrophilic headgroups. nih.gov This alteration in fluidity can, in turn, affect the function of membrane-embedded proteins, such as enzymes and receptors. nih.gov For example, changes in membrane fluidity have been shown to impact the processing of the amyloid precursor protein (APP) itself, potentially creating a feedback loop that enhances Aβ production. nih.govfrontiersin.org
In addition to altering fluidity, Aβ oligomers can cause more drastic disruptions to membrane integrity. nih.gov Atomic force microscopy and electron microscopy have revealed that Aβ oligomers can have a detergent-like effect on lipid bilayers, leading to the extraction and deposition of lipids. nih.gov This can result in widespread curvature, discontinuities, and even rupture of the membrane. nih.gov In contrast, monomeric and fibrillar forms of Aβ have been observed to have a less pronounced impact on membrane integrity. nih.gov The disruption of the lipid bilayer can lead to the leakage of cellular contents and a loss of the electrochemical gradients essential for cellular function. nih.gov
The table below summarizes the key effects of Aβ peptides on cellular membranes.
| Effect | Mechanism | Consequence |
| Pore Formation | Assembly of Aβ oligomers into channel-like structures within the membrane. mdpi.comnih.gov | Disruption of ion homeostasis, particularly Ca2+ influx, leading to neurotoxicity. rsc.org |
| Decreased Membrane Fluidity | Insertion of Aβ into the hydrophobic core of the bilayer, disrupting phospholipid packing. acs.orgnih.gov | Altered function of membrane proteins, including those involved in APP processing. nih.govfrontiersin.org |
| Loss of Membrane Integrity | Detergent-like action of Aβ oligomers, causing lipid extraction and membrane rupture. nih.gov | Leakage of cellular contents and loss of essential electrochemical gradients. nih.gov |
Research Methodologies and Experimental Models for Beta Amyloid 1 37 Studies
In Vitro Experimental Models
In vitro models provide controlled environments to investigate the specific molecular and cellular effects of Aβ(1-37). These systems allow for the precise application of synthetic Aβ peptides and detailed analysis of subsequent biological changes. biomolther.orgjpt.com
Primary Neuronal and Glial Cell Cultures
Primary cultures of neurons and glial cells (astrocytes and microglia) isolated directly from rodent brains are a foundational tool in neuroscience research. pnas.org These cultures maintain many of the physiological characteristics of their in vivo counterparts for a limited time. pnas.org In the context of amyloid-beta research, these models are used to study cellular uptake, degradation, and the neurotoxic or inflammatory effects of various Aβ peptides. nih.govnih.gov
Studies using these cultures have demonstrated that neurons, astrocytes, and microglia exhibit cell-type-specific patterns of secreted Aβ peptides. researchgate.net Neurons are the primary source of Aβ in the brain, while glial cells like astrocytes can engulf large amounts of Aβ aggregates. nih.govfrontiersin.org However, the degradation process in astrocytes can be inefficient, leading to the accumulation and secretion of N-terminally truncated Aβ species. nih.gov While many studies on primary cultures focus on Aβ(1-42) or Aβ(1-40) to induce pathological changes like metabolic disruption or indirect neuronal toxicity, specific research focusing solely on the effects of Aβ(1-37) in these models is not extensively documented in current literature. frontiersin.orgnih.gov General findings indicate that glial cells are a major source of various Aβ peptides, which could include Aβ(1-37), and that their interaction with neurons is critical in the progression of amyloid pathology. pnas.orgnih.gov
Human-Induced Neurons (hiNs) and Astrocytes (hiAs)
A significant advancement in disease modeling is the use of human-induced pluripotent stem cells (hiPSCs), which can be differentiated into various cell types, including neurons (hiNs) and astrocytes (hiAs). nih.govresearchgate.net This technology allows for the study of Aβ pathology in human cells, which can be derived from healthy individuals or patients with familial AD mutations. frontiersin.org These models are valuable for investigating early pathological events, such as Aβ-induced changes in gene expression, neuronal excitability, and metabolic dysfunction. nih.govnih.gov
Research using hiNs and hiAs has shown that exposure to Aβ oligomers can lead to neuronal hyperexcitability and alter the expression of genes related to synapses and mitochondrial metabolism. nih.gov Co-cultures of hiNs and hiAs have demonstrated that Aβ can induce hypometabolism, affecting the utilization of key substrates like glucose and glutamate (B1630785). nih.gov Furthermore, 3D neurosphere models containing hiNs and hiAs have been developed to study the interplay between different cell types in response to Aβ, revealing that glial cells can modulate Aβ-induced neurotoxicity. biorxiv.org While most of this research has utilized Aβ(1-42) to provoke these effects, the Aβ(37/42) ratio has been identified as a sensitive biomarker of presenilin/γ-secretase dysfunction in cultured cells, outperforming the canonical Aβ(42/40) ratio. nih.gov This highlights the potential of hiPSC-derived models for studying the generation and relevance of shorter Aβ fragments like Aβ(1-37).
Organotypic Hippocampal Slice Cultures
Organotypic hippocampal slice cultures (OHSCs) represent a bridge between dissociated cell cultures and in vivo models. frontiersin.org These are thin slices of brain tissue, typically from the hippocampus of neonatal rodents, that are cultured for several weeks. f1000research.comnih.gov A key advantage of OHSCs is the preservation of the complex three-dimensional cytoarchitecture, including neural circuits and glial cell interactions, which is lost in monolayer cultures. frontiersin.org
OHSCs are used to study the effects of exogenously applied substances, like Aβ peptides, on synaptic function, signal transduction, and neurodegeneration within a relatively intact tissue environment. nih.govnih.gov Studies have shown that applying Aβ oligomers to these slices can activate specific signaling pathways, such as the MAPK pathway, and that the pathological outcomes depend on the aggregation state and duration of Aβ exposure. nih.gov Slice cultures from transgenic AD mice show an accelerated development of amyloid and tau pathology compared to the animals themselves. f1000research.com While Aβ(1-42) is most commonly used in these experiments to induce pathology, the model is well-suited for analyzing the secretion and deposition of various Aβ species, including Aβ(1-37), using techniques like ELISA and histological staining. frontiersin.orgpsychiatryinvestigation.org
Isolated Synaptosomes and Mitochondria Studies
Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue, containing presynaptic machinery, synaptic vesicles, and mitochondria. nih.gov They are a valuable tool for studying synaptic function and dysfunction. Mitochondria, the cellular powerhouses, can also be isolated from brain tissue or from synaptosomes for more direct analysis. pnas.org Research has shown that Aβ can accumulate in mitochondria and directly impair their function, leading to oxidative stress and reduced energy production, which are early events in AD pathogenesis. nih.govpnas.orgfrontiersin.org
Studies using synaptosomes from AD transgenic mice have detected the presence of Aβ oligomers and revealed diminished mitochondrial function and glucose metabolism. nih.gov Exposing isolated synaptosomes and mitochondria to Aβ peptides allows for detailed investigation of Aβ-induced toxicity. pnas.org Evidence indicates that Aβ, particularly Aβ(1-42), can enter mitochondria and interact with mitochondrial proteins, disrupting the electron transport chain. nih.govpnas.org Synaptic mitochondria appear to be more vulnerable to Aβ-induced damage than non-synaptic mitochondria. pnas.org While these studies have provided critical insights into Aβ's impact on synaptic energy metabolism, research focusing specifically on the effects of Aβ(1-37) on synaptosome and mitochondrial function is limited.
In Vivo Animal Models
In vivo models, particularly transgenic mice, are indispensable for studying the systemic and long-term consequences of Aβ production and deposition in a living organism, including behavioral deficits and widespread brain pathology. xiahepublishing.commdpi.com
Aβ(1-37) Administration Models (e.g., Intracerebroventricular Injections)
Intracerebroventricular (ICV) injection is a common method used in animal models to study the effects of various substances, including amyloid-beta (Aβ) peptides, on the brain. physiology.orgmdpi.com This technique involves the direct administration of the substance into the cerebral ventricles, allowing for its widespread distribution throughout the central nervous system via the cerebrospinal fluid. mdpi.com In the context of Alzheimer's disease research, ICV injections of different Aβ species are utilized to mimic aspects of amyloid pathology and investigate their downstream consequences. mdpi.comxiahepublishing.com
While much of the research has focused on the more aggregation-prone Aβ(1-42) and Aβ(1-40) peptides, studies have also explored the effects of shorter Aβ fragments. physiology.org For instance, research has examined the impact of ICV injections of Aβ fragments like Aβ[15–25] and Aβ[25–35] on synaptic transmission and long-term potentiation (LTP) in the hippocampus of rats. physiology.org These studies help to elucidate the specific roles of different Aβ peptide lengths in synaptic dysfunction.
The use of well-characterized Aβ preparations is crucial for the reliability of these models. mdpi.com Studies have shown that the aggregation state of the injected Aβ, whether it be monomeric, oligomeric, or fibrillar, can significantly influence the observed pathological outcomes. xiahepublishing.com Therefore, careful preparation and characterization of the Aβ(1-37) solution prior to ICV administration are essential for interpreting the results accurately.
Animal models, particularly rodents like rats and mice, are frequently used for these administration studies. mdpi.comxiahepublishing.com Following ICV injection of Aβ peptides, researchers can assess a range of outcomes, including cognitive function through behavioral tests like the Morris water maze, as well as pathological changes in the brain tissue through histological and biochemical analyses. mdpi.com These analyses can reveal neuronal loss, tau pathology, and changes in synaptic plasticity. mdpi.com
Non-Mammalian Models (e.g., C. elegans, Drosophila)
Non-mammalian model organisms, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, offer powerful platforms for investigating the fundamental mechanisms of amyloid-beta (Aβ) toxicity. diva-portal.orgnih.gov These models provide advantages such as short lifespans, well-defined genetics, and the ability to conduct high-throughput screening. frontiersin.orgnih.gov
C. elegans Models:
C. elegans does not naturally produce human Aβ peptides. nih.gov Therefore, researchers have developed transgenic strains that express human Aβ, allowing for the study of its effects in a living organism. nih.govnih.gov A commonly used model involves expressing the human Aβ(1-42) peptide in the body wall muscle cells, which leads to a progressive paralysis phenotype. nih.gov
Studies using C. elegans have been instrumental in dissecting the relative toxicity of different Aβ species. For example, it has been shown that Aβ(1-42) is more toxic than shorter forms. nih.gov Interestingly, some research suggests that co-expression of shorter Aβ peptides, such as Aβ(1-38), can mitigate the toxicity induced by Aβ(1-42). nih.gov While direct studies focusing solely on Aβ(1-37) in C. elegans are less common, the existing models provide a framework to investigate its specific effects on phenotypes like motility, lifespan, and neuronal function. nih.gov The well-characterized nervous system of C. elegans, consisting of 302 neurons, allows for detailed analysis of Aβ-induced neuronal dysfunction. nih.gov
Drosophila Models:
Similar to C. elegans, Drosophila melanogaster has been extensively used to model Aβ toxicity. diva-portal.orgbiologists.com Transgenic flies can be generated to express human Aβ peptides in various tissues, including the nervous system. diva-portal.orgnih.gov This allows for the investigation of Aβ-induced neurodegeneration, locomotor defects, and reduced lifespan. ucl.ac.uk
Systematic studies in Drosophila have demonstrated that the length of the Aβ peptide is a critical determinant of its toxicity. diva-portal.org Expression of Aβ(1-42) is highly toxic to the fly's nervous system. diva-portal.org In contrast, the expression of shorter Aβ variants, including Aβ(1-37), has been shown to be non-toxic. diva-portal.orgnih.gov Furthermore, some studies indicate that co-expressing shorter, non-toxic variants can mitigate the toxicity of Aβ(1-42). diva-portal.org While Aβ(1-37) itself does not appear to be toxic in these models, its expression can lead to detectable, non-toxic, and Thioflavin-S-negative deposits. nih.gov These findings highlight the utility of Drosophila in screening for genetic and pharmacological modifiers of Aβ toxicity and in understanding the differential roles of various Aβ isoforms.
Table 1: Summary of Findings in Non-Mammalian Models for Aβ(1-37)
| Model Organism | Key Findings Related to Aβ(1-37) | Phenotypic Outcomes | References |
|---|---|---|---|
| Drosophila melanogaster | Expression of Aβ(1-37) is non-toxic. | No significant impact on lifespan or locomotion. | diva-portal.orgnih.gov |
| Drosophila melanogaster | Co-expression of shorter Aβ peptides may mitigate Aβ(1-42) toxicity. | Potential for rescue of neurodegenerative phenotypes. | diva-portal.org |
| Drosophila melanogaster | Aβ(1-37) expression can result in non-toxic, Thioflavin-S-negative deposits. | Formation of SDS-soluble aggregates. | nih.gov |
| Caenorhabditis elegans | Models exist to study the dose-response relationship of Aβ peptides. | Progressive paralysis, reduced lifespan, chemotaxis defects. | nih.govnih.gov |
Advanced Techniques for Aβ(1-37) Analysis
Biophysical Characterization of Aβ(1-37) Aggregation (e.g., AFM)
The biophysical characterization of amyloid-beta (Aβ) peptide aggregation is crucial for understanding its role in disease. peerj.comhep.com.cn Various techniques are employed to study the kinetics and morphology of Aβ aggregation, with Atomic Force Microscopy (AFM) being a particularly powerful tool for visualizing the process at the nanoscale. uwaterloo.canih.gov
AFM allows for the direct imaging of Aβ aggregates on a substrate, providing detailed information about their morphology, size, and growth over time. uwaterloo.camedsci.org Studies using AFM have tracked the formation of Aβ fibrils from monomers and small oligomers, revealing the dynamic nature of the aggregation process. uwaterloo.capnas.org For instance, high-speed AFM has been used to monitor the real-time elongation of Aβ fibrils. pnas.org
The aggregation of Aβ peptides, including the formation of oligomers and fibrils, can be influenced by various factors such as peptide concentration, incubation time, and the properties of the surface on which they are studied. uwaterloo.ca AFM has been utilized to investigate how different surfaces, such as those with varying chemical modifications, affect the formation of Aβ fibrils. uwaterloo.ca
While much of the AFM research has focused on the more amyloidogenic Aβ(1-42), the techniques are applicable to shorter variants like Aβ(1-37). frontiersin.org Comparing the aggregation properties of Aβ(1-37) to other Aβ species using AFM can provide insights into the structural determinants of amyloid formation. For example, studies have used AFM to compare the aggregation of different Aβ variants, revealing differences in their fibrillization kinetics and the morphology of the resulting aggregates. frontiersin.org
In addition to AFM, other biophysical techniques are often used in conjunction to provide a comprehensive understanding of Aβ aggregation. These include Thioflavin-T (ThT) fluorescence assays to monitor aggregation kinetics, transmission electron microscopy (TEM) for morphological analysis, and Fourier-transform infrared (FTIR) spectroscopy to determine the secondary structure of the aggregates. hep.com.cnbiorxiv.org
Table 2: Biophysical Techniques for Aβ Aggregation Analysis
| Technique | Information Provided | Relevance to Aβ(1-37) Studies |
|---|---|---|
| Atomic Force Microscopy (AFM) | Nanoscale morphology, size, and growth of aggregates. uwaterloo.camedsci.org | Visualization of Aβ(1-37) oligomers and fibrils to compare with other Aβ species. |
| Thioflavin-T (ThT) Fluorescence | Kinetics of fibril formation. hep.com.cn | Quantifying the rate and extent of Aβ(1-37) aggregation. |
| Transmission Electron Microscopy (TEM) | Morphology and structure of mature fibrils. hep.com.cn | Characterizing the ultrastructure of Aβ(1-37) fibrils. |
Structural Biology Approaches for Aβ(1-37) Oligomers and Fibrils
Understanding the three-dimensional structure of amyloid-beta (Aβ) oligomers and fibrils is critical for elucidating the molecular mechanisms of their formation and toxicity. Various structural biology techniques are employed to investigate these complex assemblies.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of Aβ fibrils. pnas.org Cryo-EM studies have revealed that Aβ fibrils are polymorphic, meaning they can adopt different structures. biorxiv.org For example, a 3D structure of an Aβ(1-42) fibril showed that it is composed of two intertwined protofilaments. researchgate.net The core of the fibril is formed by the C-terminal residues, which are packed in a face-to-face manner, while the N-terminal residues are more flexible and solvent-exposed. pnas.org
While high-resolution structures of Aβ(1-37) fibrils are not as extensively characterized as those of Aβ(1-40) and Aβ(1-42), the principles and techniques are applicable. Structural studies of shorter Aβ peptides can provide insights into the role of C-terminal truncation on fibril structure and stability. Molecular dynamics simulations have also been used to model the structure of Aβ oligomers and their interactions, including hetero-oligomers formed between different Aβ species, such as Aβ(1-42) and Amylin(1-37). rsc.org
The structural models derived from these techniques reveal key features of Aβ fibrils, such as the cross-β architecture where β-strands run perpendicular to the fibril axis. biorxiv.org These models also highlight the importance of specific residues and interactions, such as salt bridges and hydrophobic contacts, in stabilizing the fibril structure. biorxiv.org Understanding the structural differences between fibrils formed from different Aβ peptides, including Aβ(1-37), is essential for developing targeted therapeutic strategies.
Electrophysiological Recordings (e.g., LTP/LTD measurements, EEG)
Electrophysiological recordings are essential for understanding how amyloid-beta (Aβ) peptides affect neuronal function and synaptic plasticity, which are processes critical for learning and memory.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD):
LTP is a cellular model of learning and memory that involves a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. physiology.org Conversely, LTD is a long-lasting reduction in synaptic efficacy. Soluble oligomers of Aβ have been shown to inhibit LTP and facilitate LTD. nih.govaginganddisease.org
Studies have demonstrated that different Aβ species have varying effects on synaptic plasticity. For example, while Aβ(1-42) oligomers are potent inhibitors of LTP, shorter forms of Aβ, including Aβ(1-37), have been found to have much less synaptotoxicity. nih.govnih.gov In fact, some research indicates that Aβ(1-37) has no significant effect on LTP. nih.gov The mechanisms by which Aβ oligomers impair LTP are complex and may involve the activation of various signaling pathways and receptors. aginganddisease.org
Electroencephalography (EEG):
EEG is a non-invasive technique that measures the brain's electrical activity. nih.gov In the context of Alzheimer's disease, EEG can detect changes in neuronal activity and connectivity. nih.govd-nb.info Studies have shown that patients with Alzheimer's disease often exhibit a slowing of EEG rhythms, with an increase in delta and theta wave activity and a decrease in alpha and beta wave activity. nih.govelifesciences.org
While direct studies on the specific effects of Aβ(1-37) on EEG in humans are limited, research has investigated the association between Aβ burden in general and EEG changes. nih.gov For example, some studies have explored the relationship between plasma levels of oligomeric Aβ and EEG power ratios. nih.gov Animal models can also be used to investigate how administration of specific Aβ peptides, including Aβ(1-37), affects EEG patterns.
Table 3: Summary of Electrophysiological Findings
| Technique | Key Findings | Relevance to Aβ(1-37) | References |
|---|---|---|---|
| Long-Term Potentiation (LTP) | Soluble Aβ oligomers inhibit LTP. | Aβ(1-37) shows significantly less synaptotoxicity and may not impair LTP. | nih.govnih.gov |
| Long-Term Depression (LTD) | Soluble Aβ oligomers can facilitate LTD. | The specific effect of Aβ(1-37) on LTD requires further investigation. | aginganddisease.org |
Single-Cell RNA Sequencing and Gene Expression Profiling
Single-cell RNA sequencing (scRNA-seq) and other gene expression profiling techniques are powerful tools for investigating the molecular changes that occur in response to amyloid-beta (Aβ) peptides at the cellular level.
scRNA-seq allows for the analysis of the transcriptome of individual cells, providing a detailed picture of the heterogeneity of cellular responses to Aβ. mdpi.com This is particularly important in the brain, which is composed of diverse cell types, including different neuronal subtypes, astrocytes, and microglia.
Studies using gene expression profiling have shown that Aβ oligomers can induce differential gene expression in human brain slices and cultured neurons. mdpi.comnih.gov These changes can affect various biological pathways, including those involved in synaptic function, vesicle trafficking, cell adhesion, and metabolic processes. mdpi.comnih.gov For example, some studies have found that Aβ can up-regulate the expression of synapse-related genes and down-regulate genes associated with metabolic stress. mdpi.com
While many studies have focused on the effects of Aβ(1-42), these techniques can be applied to investigate the specific transcriptional responses to Aβ(1-37). By comparing the gene expression profiles of cells exposed to Aβ(1-37) with those exposed to other Aβ species, researchers can identify gene networks that are uniquely affected by this shorter peptide.
In addition to neuronal cells, it is also important to study the gene expression changes in glial cells, such as microglia, in response to Aβ. Microglia play a crucial role in the brain's immune response, and their response to different Aβ aggregates can influence neuroinflammation. life-science-alliance.org Studies have shown that microglia exhibit distinct transcriptomic responses to different Aβ conformations. life-science-alliance.org
The data generated from these high-throughput sequencing experiments can be analyzed using various bioinformatics tools to identify differentially expressed genes, enriched biological pathways, and key regulatory networks. nih.govescholarship.org This information can provide valuable insights into the molecular mechanisms underlying the effects of Aβ(1-37) and help to identify potential therapeutic targets.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Beta-Amyloid (1-37) |
| Aβ(1-37) |
| Aβ(1-42) |
| Aβ(1-40) |
| Aβ[15–25] |
| Aβ[25–35] |
| Aβ(1-38) |
| Thioflavin-S |
| Amylin(1-37) |
Future Directions and Unresolved Questions in Beta Amyloid 1 37 Research
Elucidating the Precise Physiological Functions of Aβ(1-37)
While historically viewed through the lens of its pathological role in Alzheimer's disease, emerging evidence suggests that beta-amyloid (Aβ) peptides, including Aβ(1-37), serve important physiological functions. frontiersin.orgen-journal.org These peptides are present throughout the lifespan in all vertebrates studied so far, and their high degree of molecular sequence conservation points to a significant contribution to biological fitness. frontiersin.org Research indicates that Aβ peptides are involved in several beneficial processes within the brain. frontiersin.orgen-journal.org
One of the proposed physiological roles of Aβ is in the regulation of synaptic function. frontiersin.orgen-journal.orgnih.gov Studies have shown that neuronal activity can increase the production of Aβ, which in turn can depress synaptic transmission, suggesting a negative feedback loop to maintain neuronal activity within a normal range. en-journal.orgnih.gov Furthermore, at physiological concentrations, Aβ appears to support neural plasticity by enhancing long-term potentiation and synaptic development. mdpi.com
Another area of investigation is the role of Aβ as an antimicrobial peptide (AMP). frontiersin.orgmdpi.com It is suggested that Aβ can bind to pathogens like bacteria and viruses, forming aggregates that are then cleared by immune cells. mdpi.com This antimicrobial activity may be due to the ability of Aβ to form pores in microbial cell membranes. frontiersin.org
Additionally, Aβ peptides are implicated in promoting recovery from brain injury and repairing leaks in the blood-brain barrier. frontiersin.orgen-journal.org Evidence from both in vitro and in vivo studies demonstrates that Aβ production increases in response to physiological challenges and diminishes upon recovery. frontiersin.org Some research also points to a neuroprotective role for Aβ, where monomeric forms can activate survival pathways in neurons. en-journal.org
The table below summarizes some of the proposed physiological functions of Aβ peptides, which likely include the Aβ(1-37) variant.
| Proposed Physiological Function | Supporting Evidence | Potential Mechanism |
| Synaptic Regulation | Increased Aβ production with neuronal activity, depression of synaptic transmission. en-journal.orgnih.gov | Negative feedback loop to control neuronal activity. en-journal.org |
| Antimicrobial Activity | Binding to and aggregating pathogens. mdpi.com | Formation of pores in microbial cell membranes. frontiersin.org |
| Neuroprotection and Injury Repair | Increased Aβ production in response to injury. frontiersin.orgen-journal.org | Activation of neuronal survival pathways. en-journal.org |
| Blood-Brain Barrier Integrity | Sealing leaks in the blood-brain barrier. en-journal.org | Not fully elucidated. |
Understanding Differential Effects of Aβ(1-37) Oligomeric Species
The aggregation state of Aβ peptides is a critical determinant of their biological activity, with soluble oligomeric forms widely considered to be the most toxic species in the context of Alzheimer's disease. wikipedia.orgmdpi.com However, the specific roles and effects of different oligomeric species of Aβ(1-37) are still an active area of research. It is understood that Aβ monomers can self-assemble into various oligomeric forms, which then further aggregate into fibrils. nih.gov
Research suggests that different sizes of Aβ oligomers can have distinct biological effects. nih.govfrontiersin.org For instance, some studies have indicated that smaller oligomers, such as dimers and trimers, may be particularly potent in inducing synaptic dysfunction and neurotoxicity. nih.govpnas.org Conversely, other research suggests that larger oligomeric species or even fibrillar forms might also contribute to pathology, albeit potentially through different mechanisms. nih.gov The toxicity of Aβ oligomers appears to be related to their structure and the degree of exposure of hydrophobic residues. nih.govacs.org
The dynamic nature of Aβ oligomerization, where different species can exist in equilibrium, has made it challenging to attribute specific effects to a single type of oligomer. pnas.org It is plausible that a spectrum of Aβ(1-37) oligomers exists, each with a potentially unique bioactivity profile. Some oligomers might be more prone to disrupting membrane integrity, while others could preferentially interact with specific cell surface receptors, leading to distinct downstream signaling events. acs.org
The following table outlines the general understanding of the differential effects of Aβ oligomeric species, which is likely applicable to Aβ(1-37).
| Oligomeric Species | Reported Biological Effects | Key Research Findings |
| Monomers | Largely unstructured, may have physiological roles. pnas.org | Considered less toxic than oligomers. pnas.org |
| Low-n Oligomers (e.g., Dimers, Trimers) | Potent synaptotoxicity and neurotoxicity. nih.govpnas.org | Implicated in initiating synaptic damage. frontiersin.org |
| High-n Oligomers (Larger assemblies) | Also neurotoxic, may have different binding affinities and mechanisms. frontiersin.org | Can interact with cell surface proteins like PrPC. frontiersin.org |
| Fibrils | Form the core of amyloid plaques, also show some toxicity. nih.gov | Can act as a reservoir for the release of toxic oligomers. d-nb.info |
Interplay of Aβ(1-37) with Other Neurodegenerative Factors and Pathways
The pathophysiology of neurodegenerative diseases is complex, often involving the interaction of multiple proteins and pathways. Aβ(1-37), as a component of the broader Aβ peptide pool, is likely to interact with other key players in neurodegeneration, influencing and being influenced by their pathological activities.
A primary interaction of interest is between Aβ and the tau protein. ijbs.comnih.gov In Alzheimer's disease, the aggregation of both Aβ and hyperphosphorylated tau is a hallmark pathology. ijbs.com Evidence suggests a synergistic relationship where Aβ can accelerate the phosphorylation and aggregation of tau, and in turn, the presence of tau is critical for Aβ-mediated toxicity. ijbs.comnih.gov This interplay is thought to amplify the toxic effects of both proteins, leading to more severe neuronal damage and cognitive decline. ijbs.comnih.gov Aβ(1-37) and its related fragments are known to interact with tau, contributing to disease progression.
Another significant interaction is with alpha-synuclein (B15492655), the protein primarily associated with Parkinson's disease and other synucleinopathies. nih.govmdpi.com There is evidence of co-localization of Aβ and alpha-synuclein in the brains of patients with both Alzheimer's and Parkinson's diseases. nih.govmdpi.com In vitro studies have shown that soluble species of alpha-synuclein can promote the oligomerization of Aβ while inhibiting its fibrillization. nih.gov This interaction suggests a potential cross-seeding mechanism where the aggregation of one protein can influence the aggregation of the other. mdpi.comwhiterose.ac.uk
Furthermore, Aβ peptides are deeply integrated with neuroinflammatory pathways. nih.govfrontiersin.org The presence of Aβ can activate microglia and astrocytes, the primary immune cells of the central nervous system. nih.govfrontiersin.org This activation leads to the release of pro-inflammatory cytokines and other inflammatory mediators, which can exacerbate neuronal damage and may even stimulate further Aβ production, creating a vicious cycle. nih.govfrontiersin.org Aβ has been shown to bind to pattern recognition receptors on microglia, such as Dectin-1, triggering an inflammatory response. ijbs.com
| Interacting Factor/Pathway | Nature of Interaction with Aβ | Potential Consequences |
| Tau Protein | Aβ promotes tau hyperphosphorylation and aggregation. ijbs.comnih.gov | Amplified neurotoxicity and cognitive decline. ijbs.comnih.gov |
| Alpha-Synuclein | Mutual influence on aggregation, potential for cross-seeding. nih.govmdpi.com | Co-occurrence of pathologies in neurodegenerative diseases. nih.gov |
| Neuroinflammation | Aβ activates microglia and astrocytes, leading to cytokine release. nih.govfrontiersin.org | Chronic inflammation, neuronal damage, and potentiation of Aβ production. nih.govfrontiersin.org |
| Mitochondria | Aβ can translocate into mitochondria and induce dysfunction. nih.gov | Impaired energy metabolism and increased oxidative stress. nih.gov |
Development of Novel Research Tools and Methodologies for Aβ(1-37)
Advancing our understanding of Aβ(1-37) requires the development of sophisticated research tools and methodologies capable of specifically detecting and characterizing this particular peptide isoform and its various aggregated forms.
A significant area of development is in the creation of monoclonal antibodies that are highly specific for Aβ(1-37). google.com Such antibodies are crucial for immunoassays, like ELISA, to accurately quantify Aβ(1-37) levels in biological samples and for distinguishing it from other Aβ fragments. google.com These specific antibodies can also be used in techniques like immunoprecipitation coupled with mass spectrometry (IP-MS) to provide a detailed profile of Aβ isoforms present in a sample. gu.se
Mass spectrometry-based methods are also being refined to allow for the absolute quantification of different Aβ peptides, including Aβ(1-37), in cerebrospinal fluid (CSF). nih.gov These techniques offer high specificity and can overcome some of the limitations of traditional immunoassays. gu.se
For studying the structure and aggregation of Aβ(1-37), various biophysical techniques are employed. Electrophoretic techniques like SDS-PAGE and native PAGE are commonly used to determine the size of Aβ oligomers. mdpi.com More advanced methods, such as microfluidic capillary electrophoresis (MCE), are being utilized for the separation of different Aβ isoforms with high resolution. mdpi.com Computational approaches, including molecular dynamics simulations, are also instrumental in modeling the folding and interaction of Aβ peptides, providing insights into their conformational dynamics. frontiersin.org
Imaging agents that can specifically target different forms of Aβ in vivo are another critical area of research. pnas.orgacs.org While many current imaging agents target fibrillar plaques, there is a growing need for probes that can detect soluble oligomers, which are considered to be more direct contributors to neurotoxicity. pnas.org The development of Aβ(1-37)-specific imaging agents for techniques like Positron Emission Tomography (PET) would be a significant step forward in understanding its role in disease progression.
| Research Tool/Methodology | Application for Aβ(1-37) Research | Key Advantages |
| Specific Monoclonal Antibodies | Quantification in immunoassays, immunoprecipitation. google.com | High specificity for Aβ(1-37), enabling accurate detection. google.com |
| Mass Spectrometry (MS) | Absolute quantification of Aβ isoforms in biological fluids. nih.gov | High precision and ability to identify multiple Aβ species simultaneously. gu.se |
| Advanced Electrophoresis (e.g., MCE) | Separation and size determination of Aβ(1-37) oligomers. mdpi.com | Low sample consumption and potential for automation. mdpi.com |
| In Vivo Imaging Agents (e.g., for PET) | Visualization and tracking of Aβ(1-37) in the living brain. pnas.org | Enables longitudinal studies of Aβ(1-37) dynamics. |
| Computational Modeling | Simulating folding, aggregation, and interactions of Aβ(1-37). frontiersin.org | Provides insights into molecular mechanisms that are difficult to study experimentally. frontiersin.org |
Therapeutic Targeting Strategies Based on Aβ(1-37) Mechanisms (Preclinical Focus)
Given the central role of Aβ peptides in the amyloid cascade hypothesis, numerous therapeutic strategies have been developed to target Aβ production, aggregation, and clearance. oaepublish.comnih.gov While many of these strategies have been broad in their targeting of Aβ, the unique properties of Aβ(1-37) and its various forms could offer more specific therapeutic avenues.
One major preclinical approach is the development of immunotherapies, including monoclonal antibodies, that can specifically target different forms of Aβ. tandfonline.comnih.gov While some antibodies target the N-terminus of Aβ and can bind to multiple isoforms, the development of antibodies specific to Aβ(1-37) or its oligomeric conformations could offer a more targeted approach. google.comfrontiersin.org Passive immunization with such antibodies could promote the clearance of Aβ(1-37) and its toxic oligomers. nih.gov Preclinical studies with oligomer-selective antibodies have shown promise in restoring memory function in animal models. frontiersin.org
Another strategy focuses on inhibiting the aggregation of Aβ peptides. oaepublish.comnih.gov Small molecules or peptides that can interfere with the self-assembly of Aβ(1-37) into toxic oligomers are being investigated. oaepublish.com These aggregation inhibitors could work by stabilizing the monomeric form of the peptide or by redirecting aggregation towards non-toxic pathways.
Modulating the secretase enzymes that produce Aβ is another therapeutic avenue. oaepublish.comnih.gov While inhibitors of beta-secretase (BACE1) and gamma-secretase have been developed, they often have off-target effects due to the numerous other substrates of these enzymes. oaepublish.comexplorationpub.com A more nuanced approach could involve the development of gamma-secretase modulators (GSMs) that can selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides like Aβ(1-37) over the more aggregation-prone Aβ(1-42).
Finally, enhancing the natural clearance mechanisms of Aβ from the brain is a promising strategy. tandfonline.com This could involve targeting pathways responsible for the transport of Aβ across the blood-brain barrier or enhancing its degradation by enzymes or microglial phagocytosis. tandfonline.com
| Therapeutic Strategy | Preclinical Approach | Potential Mechanism of Action |
| Immunotherapy | Development of monoclonal antibodies specific for Aβ(1-37) or its oligomers. google.comfrontiersin.org | Enhanced clearance of toxic Aβ species. nih.gov |
| Aggregation Inhibition | Small molecules or peptides that interfere with Aβ(1-37) self-assembly. oaepublish.com | Prevention of toxic oligomer formation. oaepublish.com |
| Secretase Modulation | Gamma-secretase modulators (GSMs) to alter APP processing. | Shifting Aβ production towards shorter, less amyloidogenic peptides. |
| Enhanced Clearance | Targeting Aβ transport and degradation pathways. tandfonline.com | Increasing the removal of Aβ from the brain. tandfonline.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
